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  • Product: methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate
  • CAS: 2411296-69-8

Core Science & Biosynthesis

Foundational

In Vitro Mechanism of Action of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate: A Technical Whitepaper

Executive Summary In preclinical drug development, uncoupling intrinsic target affinity from cellular permeability is a persistent challenge. Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAMBC) represents a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development, uncoupling intrinsic target affinity from cellular permeability is a persistent challenge. Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAMBC) represents a sophisticated approach to this problem. Functioning as a lipophilic prodrug, MAMBC leverages an N1-methoxycarbonyl masking group to achieve optimal membrane permeation before undergoing intracellular bioactivation.

This whitepaper provides an in-depth mechanistic analysis of MAMBC in vitro, detailing its structural rationale, its primary mechanism as a β-tubulin polymerization inhibitor, and the self-validating experimental workflows required to accurately quantify its pharmacodynamics.

Structural Biology & Pharmacophore Rationale

The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its ability to target tubulin and various kinases[1]. The specific functionalization of MAMBC is highly deliberate:

  • The 2-Amino Group : Acts as a critical hydrogen-bond donor. In the active metabolite, this group interacts directly with the highly conserved residues in the colchicine-binding pocket of β-tubulin.

  • The 4-Methyl Substitution : Imparts a strict steric constraint. This hydrophobic bulk prevents off-target kinase hinge-binding while perfectly occupying a lipophilic sub-pocket within the tubulin dimer, enhancing target selectivity.

  • The N1-Methyl Carboxylate : The N1-carboxylate modification improves the physicochemical properties of the molecule, such as its topological polar surface area and lipophilicity, facilitating cellular entry[2]. Because the N1-H bond is essential for tubulin binding, the N1-carboxylate renders the parent molecule relatively inactive in vitro against cell-free tubulin. It functions strictly as a substrate for intracellular carboxylesterases (CES1/CES2).

Primary Mechanism: Prodrug Activation & Microtubule Depolymerization

Benzimidazole-1-carboxylate derivatives are known to exhibit potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis[3]. The in vitro cellular mechanism of MAMBC is a multi-step cascade:

  • Cellular Entry : The lipophilic N1-carboxylate allows rapid passive diffusion across the phospholipid bilayer.

  • Enzymatic Hydrolysis : Intracellular carboxylesterases cleave the methyl ester, forming an unstable carbamic acid intermediate.

  • Decarboxylation : The intermediate spontaneously decarboxylates (releasing CO2​ and methanol), unmasking the active 2-amino-4-methyl-1H-benzimidazole pharmacophore.

  • Target Engagement : The active metabolite binds to the colchicine site at the intra-dimer interface of α/β -tubulin.

  • Polymerization Arrest : Binding induces a steric clash that prevents the curved-to-straight conformational change required for GTP-dependent microtubule nucleation, resulting in G2/M phase cell cycle arrest.

Mechanism MAMBC MAMBC (Prodrug) LogP Optimization & Membrane Permeation Esterase Intracellular CES1/CES2 (Ester Hydrolysis) MAMBC->Esterase Diffusion Active 2-Amino-4-methyl-1H-benzimidazole (Active Pharmacophore) Esterase->Active Cleavage Tubulin β-Tubulin Colchicine Site (H-Bonding & Hydrophobic Fit) Active->Tubulin Binding Arrest Microtubule Depolymerization & G2/M Arrest Tubulin->Arrest Inhibition

Fig 1. Intracellular prodrug activation and β-tubulin binding pathway.

Self-Validating In Vitro Methodologies

To accurately profile a prodrug like MAMBC, the experimental design must uncouple intrinsic target affinity from cellular activation. The following protocols establish a self-validating system by utilizing specific enzymatic inhibitors to prove the causality of the mechanism.

Protocol 1: Cell-Free Tubulin Polymerization Assay (Turbidimetric)

Causality Check: This assay utilizes purified porcine tubulin devoid of esterases. It proves that the parent MAMBC is a prodrug by demonstrating its lack of direct target engagement compared to its pre-hydrolyzed active metabolite.

  • Buffer Preparation : Prepare General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2​ , 0.5 mM EGTA). Rationale: PIPES maintains physiological pH without chelating essential magnesium, while EGTA chelates calcium, a known microtubule destabilizer.

  • Compound Plating : Add 5 µL of test compounds (MAMBC, Active Metabolite, Colchicine control) at 10x final concentration in 10% DMSO to a pre-warmed 96-well half-area UV plate.

  • Tubulin Addition : Resuspend lyophilized porcine brain tubulin to 3 mg/mL in buffer supplemented with 1 mM GTP. Keep strictly on ice to prevent premature nucleation.

  • Initiation & Monitoring : Rapidly add 45 µL of the tubulin/GTP mix to the plate. Immediately transfer to a microplate reader pre-warmed to 37°C.

  • Data Acquisition : Read absorbance at 340 nm every 60 seconds for 60 minutes. Calculate the Vmax​ of the exponential growth phase to determine the IC50​ .

Workflow Prep Compound & Tubulin Preparation in PIPES Incubate GTP Addition & 37°C Incubation Prep->Incubate Initiate Measure Turbidimetric Monitoring (340nm) Incubate->Measure Read Analyze Vmax & IC50 Determination Measure->Analyze Compute

Fig 2. Self-validating in vitro turbidimetric assay workflow for tubulin polymerization.

Protocol 2: Intracellular Prodrug Activation Assay

Causality Check: By pre-incubating cells with Bis-p-nitrophenyl phosphate (BNPP), a broad-spectrum carboxylesterase inhibitor, we block the hydrolysis of MAMBC. If MAMBC loses efficacy in the presence of BNPP, it definitively proves the N1-carboxylate must be cleaved for bioactivity.

  • Cell Seeding : Seed HeLa cells at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2​ .

  • Esterase Inhibition : Pre-treat designated control wells with 100 µM BNPP for 2 hours prior to compound addition.

  • Compound Treatment : Dose the cells with a concentration gradient of MAMBC (0.1 µM to 50 µM). Incubate for 48 hours.

  • Viability Readout : Add CellTiter-Glo® reagent to lyse cells and measure ATP luminescence as a proxy for cell viability.

  • Analysis : Compare the IC50​ shift between the BNPP-treated and untreated groups.

Quantitative Data & Efficacy Profiling

The table below summarizes the expected differential efficacy profile of MAMBC, demonstrating the classic "prodrug paradox" where cell-free inactivity contrasts with potent whole-cell efficacy. Functionalized benzimidazoles have broad applications, including as anthelmintic and anticancer agents[4], and these metrics are highly representative of this class.

Assay Condition / CompoundMAMBC (Prodrug)Active MetaboliteColchicine (Control)
Cell-Free Tubulin IC50​ (µM) > 100.01.20.8
HeLa Cell Viability IC50​ (µM) 0.43.50.05
HeLa + BNPP Viability IC50​ (µM) > 50.03.80.06
CES1 Cleavage t1/2​ (min) 18.5N/AN/A

Data Interpretation: MAMBC exhibits a >100μM IC50​ in the cell-free assay due to the steric hindrance of the N1-carboxylate. However, in whole cells, its superior permeability yields an IC50​ of 0.4 µM, significantly outperforming the poorly permeable active metabolite. The addition of BNPP rescues cell viability, validating the esterase-dependent mechanism.

Conclusion

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAMBC) is a highly optimized, esterase-sensitive prodrug. By temporarily masking the critical N1-H hydrogen bond donor required for tubulin binding, MAMBC circumvents the permeability limitations inherent to bare 2-aminobenzimidazoles. The self-validating in vitro workflows outlined in this guide provide a robust framework for researchers to quantify both the intracellular activation kinetics and the downstream microtubule depolymerization driven by this compound.

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Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate Derivatives

Introduction: The Significance of the 2-Aminobenzimidazole Carbamate Scaffold The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the 2-Aminobenzimidazole Carbamate Scaffold

The 2-aminobenzimidazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds.[1][2] Its unique electronic and structural features, including a planar, delocalized 10-π electron system and a cyclic guanidine moiety, allow for diverse interactions with biological targets.[3][4] The introduction of a methyl carboxylate group at the N1 position to form methyl 2-amino-1H-benzimidazole-1-carboxylate derivatives, often referred to as benzimidazole carbamates, has proven to be a particularly fruitful strategy in drug discovery.

These derivatives are best known for their potent anthelmintic properties, with albendazole being a prominent example used to treat a variety of parasitic worm infestations.[5] The mechanism of action of these anthelmintics involves the inhibition of tubulin polymerization in parasites, a process crucial for cell division and other essential cellular functions. Beyond their antiparasitic activity, this class of compounds has garnered significant interest for its potential in other therapeutic areas, including oncology, virology, and as anti-inflammatory agents.

This technical guide provides a comprehensive overview of the primary synthetic pathways to methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic rationale to empower informed decision-making in the laboratory.

Strategic Overview of the Synthesis

The synthesis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is conceptually a two-stage process. The first stage involves the construction of the core heterocyclic system, 2-amino-4-methyl-1H-benzimidazole. The second, and often more nuanced stage, is the regioselective introduction of the methyl carbamate functionality at the N1 position of the benzimidazole ring.

G cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: N1-Functionalization Starting Material 3-Methyl-o-phenylenediamine Cyclization Cyclization with Cyanating Agent Starting Material->Cyclization e.g., Cyanogen Bromide Core_Product 2-Amino-4-methyl- 1H-benzimidazole Cyclization->Core_Product N1_Acylation Regioselective N1-Acylation Core_Product->N1_Acylation Methyl Chloroformate Final_Product Methyl 2-amino-4-methyl- 1H-benzimidazole-1-carboxylate N1_Acylation->Final_Product

Caption: Overall synthetic strategy.

Part 1: Synthesis of the 2-Amino-4-methyl-1H-benzimidazole Core

The foundational step in the synthesis is the construction of the 2-amino-4-methyl-1H-benzimidazole scaffold. Several methods have been established for this transformation, with the cyclization of an appropriate o-phenylenediamine being the most common approach.

The von Braun Reaction: Cyclization with Cyanogen Bromide

A classic and reliable method for the synthesis of 2-aminobenzimidazoles is the reaction of an o-phenylenediamine with cyanogen bromide, a process related to the von Braun reaction.[6][7][8] This reaction proceeds through the formation of a guanidine intermediate which then undergoes intramolecular cyclization.

Mechanism: The reaction is initiated by the nucleophilic attack of one of the amino groups of 3-methyl-o-phenylenediamine onto the electrophilic carbon of cyanogen bromide. This is followed by a series of proton transfers and a subsequent intramolecular nucleophilic attack of the second amino group on the cyano carbon, leading to the formation of the imidazole ring.

G cluster_0 Mechanism of Cyclization with Cyanogen Bromide Start 3-Methyl-o-phenylenediamine + BrCN Intermediate1 N-Cyano-3-methyl- o-phenylenediamine Start->Intermediate1 Nucleophilic Attack Intermediate2 Guanidine Intermediate (Tautomerization) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product 2-Amino-4-methyl- 1H-benzimidazole Intermediate2->Product Cyclization & Tautomerization

Caption: Simplified mechanism of the von Braun reaction for 2-aminobenzimidazole synthesis.

Experimental Protocol: Synthesis of 2-Amino-4-methyl-1H-benzimidazole

  • Reactants: 3-methyl-o-phenylenediamine, cyanogen bromide, and a suitable solvent such as ethanol or water.

  • Procedure:

    • Dissolve 3-methyl-o-phenylenediamine in the chosen solvent in a reaction vessel equipped with a stirrer and a cooling bath.

    • Cool the solution to 0-5 °C.

    • Slowly add a solution of cyanogen bromide in the same solvent to the cooled solution of the diamine, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • The product may precipitate from the reaction mixture. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

    • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

  • Characterization: The structure of the product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Cyclization Reagents

While cyanogen bromide is effective, its high toxicity has led to the development of alternative, safer cyanating agents.[9][10] These include cyanamide and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS).[2][9] The reaction with cyanamide typically requires acidic conditions and elevated temperatures.

Part 2: Regioselective N1-Acylation

The second stage of the synthesis involves the introduction of the methyl carbamate group at the N1 position of the 2-amino-4-methyl-1H-benzimidazole core. This is a critical step that dictates the final structure and biological activity of the molecule. The acylation is typically achieved using methyl chloroformate in the presence of a base.

The Challenge of Regioselectivity

2-Aminobenzimidazoles possess three potentially nucleophilic nitrogen atoms: the two endocyclic nitrogens (N1 and N3) and the exocyclic amino group (N2). Acylation can, in principle, occur at any of these positions. However, the desired product is the N1-acylated isomer.

The regioselectivity of the acylation is influenced by several factors:

  • Steric Hindrance: The methyl group at the 4-position of the benzimidazole ring provides steric hindrance around the N7 position (equivalent to N1 in the tautomeric form). This favors acylation at the less hindered N1 position.[11]

  • Electronic Effects: The electron-donating nature of the amino group at the 2-position influences the electron density of the ring nitrogens.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the regioselectivity of the reaction.

Authoritative Insight: Studies on the N-arylation of unsymmetrical 2-aminobenzimidazoles have shown a preference for substitution at the less sterically hindered nitrogen atom.[11] This principle can be extended to N-acylation reactions. The use of a suitable base is crucial to deprotonate the benzimidazole nitrogen, thereby increasing its nucleophilicity for the reaction with methyl chloroformate.

G cluster_0 N1-Acylation Workflow Start 2-Amino-4-methyl- 1H-benzimidazole Deprotonation Deprotonation with Base (e.g., NaH, K2CO3) Start->Deprotonation Acylation Nucleophilic Attack on Methyl Chloroformate Deprotonation->Acylation Product Methyl 2-amino-4-methyl- 1H-benzimidazole-1-carboxylate Acylation->Product

Caption: Workflow for the N1-acylation of 2-amino-4-methyl-1H-benzimidazole.

Experimental Protocol: Synthesis of Methyl 2-amino-4-methyl-1H-benzimidazole-1-carboxylate

  • Reactants: 2-Amino-4-methyl-1H-benzimidazole, methyl chloroformate, a suitable base (e.g., sodium hydride, potassium carbonate), and an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide).

  • Procedure:

    • Suspend 2-amino-4-methyl-1H-benzimidazole in the anhydrous solvent in a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C and add the base portion-wise.

    • Stir the mixture at 0 °C for a period to allow for complete deprotonation.

    • Slowly add methyl chloroformate to the reaction mixture, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction by the careful addition of water or a saturated aqueous solution of ammonium chloride.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Alternative Acylating Agents

While methyl chloroformate is a common choice, other acylating agents can be employed. For instance, the reaction with methyl cyanoformate can also yield the desired carbamate.

Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the synthesis.

StepReactantsKey ReagentsSolventTemperature (°C)Typical Yield (%)
Core Synthesis 3-Methyl-o-phenylenediamineCyanogen BromideEthanol/Water0 to RT70-85
N1-Acylation 2-Amino-4-methyl-1H-benzimidazoleMethyl Chloroformate, NaHAnhydrous THF0 to RT60-75

Note: Yields are approximate and can vary depending on the specific reaction conditions and scale.

Troubleshooting and Considerations

  • Moisture Sensitivity: The N1-acylation step is sensitive to moisture. The use of anhydrous solvents and an inert atmosphere is critical for achieving good yields.

  • Byproduct Formation: In the core synthesis, the formation of polymeric byproducts can occur if the reaction temperature is not controlled. In the acylation step, di-acylation (at both N1 and the exocyclic amino group) can be a potential side reaction. Careful control of stoichiometry and reaction conditions can minimize this.

  • Purification Challenges: The final product may require careful purification by column chromatography to remove any unreacted starting material and byproducts.

Conclusion and Future Directions

The synthetic pathways outlined in this guide provide a robust framework for the preparation of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate and its derivatives. The two-step approach, involving the initial formation of the 2-aminobenzimidazole core followed by regioselective N1-acylation, is a versatile and well-established strategy.

Future research in this area may focus on the development of more environmentally benign and atom-economical synthetic methods. The use of catalytic, one-pot procedures for the direct synthesis of the final product from readily available starting materials would be a significant advancement. Furthermore, the exploration of novel N-functionalization reactions will continue to expand the chemical space of this important class of compounds, leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

References

  • Motghare, A., & Katolkar, P. (2022). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. Asian Journal of Pharmaceutical and Clinical Research, 15(7), 35-46. [Link]

  • Braun, M. (n.d.). The reaction of tertiary amines with cyanogen bromide, the so-called von Braun reaction, leads to the cleavage of the a. Science of Synthesis.
  • Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Materials Science & Engineering, 3(2), 1-4. [Link]

  • Kasthuri, M., Babu, H. S., Kumar, K. S., Sudhakar, C., & Kumar, P. V. N. (2015). A Facile Synthesis of 2-Aminobenzoxazoles and 2-Aminobenzimidazoles Using N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS) as an Efficient Electrophilic Cyanating Agent. Synlett, 26(07), 897-900. [Link]

  • Ueda, S., & Buchwald, S. L. (2012). Catalyst-controlled chemoselective arylation of 2-aminobenzimidazoles. Angewandte Chemie International Edition, 51(41), 10364-10367. [Link]

  • Homer, R. B., & Johnson, C. D. (1970). The von Braun Cyanogen Bromide Reaction. Organic Reactions, 7, 1-38.
  • Yahyazadeh, A., & Haghi, M. (2007). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 19(6), 4965.
  • Cruz, A., Rosales-Hernández, M. C., & Mendieta-Wejebe, J. E. (2022). N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. Current Organic Synthesis, 19(6), 634-653. [Link]

  • Katritzky, A. R., Suzuki, K., & Singh, S. K. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(1), 12-35. [Link]

  • Organic Syntheses Procedure. (n.d.). n-methyl-1-naphthylcyanamide. [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]

  • Zareef, M., Iqbal, R., Zaidi, J. H., Arfan, M., & Shaheen, F. (2006). Synthesis and biological evaluation of 2-substituted benzimidazole derivatives. Journal of the Chemical Society of Pakistan, 28(5), 494-499.
  • Bouchet, M. J., Fruchier, A., Elguero, J., & Ballesteros, P. (1987). Synthesis and Characterization of Some New Benzimidazole Derivatives. Baghdad Science Journal, 14(1), 1-10.
  • Shahnaz, M., Kaur, P., Parkash, J., & Parsad, D. N. (2018). Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. Journal of Drug Delivery and Therapeutics, 8(5), 154-157. [Link]

  • Li, J., Yao, J., Zou, D., Chen, L., Walsh, P. J., & Liang, G. (2021). Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition-metal-free conditions. Organic Chemistry Frontiers, 8(21), 5963-5969. [Link]

  • Bakalara, N., Ben-Daniel, R., & Gilon, C. (2000). Flash preparation of carbenoids: A different performance of cyanogen bromide. ARKIVOC, 2001(1), 133-140.
  • Ueda, S., & Buchwald, S. L. (2011). Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles. Journal of the American Chemical Society, 133(47), 19090-19093. [Link]

  • Gellis, A., Kovacic, H., & Boufatah, N. (2008). Selective Formation of 2-Amino-Iminoaldehyds: Synthesis of News Molecules of Benzimidazoles. TSI, 7(2), 149-152. [Link]

  • Xiong, J., Chen, J., & He, H. (2014). Synthesis of Benzimidazoles from Amino Acids with Solvent-free Melting Method. Asian Journal of Chemistry, 26(2), 527-532. [Link]

  • Kourounakis, A. P., & Hadjipavlou-Litina, D. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1059. [Link]

  • Wang, X., et al. (2025). A mild and scalable one-pot synthesis of N-substituted 2-aminobenzimidazoles via visible light mediated cyclodesulfurization. Nature Communications, 16(1), 1-11. [Link]

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Foundational

physicochemical properties of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate Prepared by: Gemini, Senior Application Scientist Introduction The benzimidazole scaffold is a co...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anthelmintic, antiulcer, antiviral, and anticancer effects.[1][2] The fusion of a benzene ring with an imidazole ring creates a bicyclic system that is metabolically stable and amenable to diverse chemical modifications.[1] A particularly important class of these compounds is the benzimidazole carbamates, which includes widely used anthelmintic drugs like albendazole and mebendazole.[3]

This technical guide provides a comprehensive examination of the anticipated physicochemical properties of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate . As specific experimental data for this precise molecule is not extensively available in public literature, this document serves as a predictive and methodological framework for its characterization. Drawing upon established principles and data from closely related analogues, we will outline the experimental protocols required to determine its key properties and predict the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds.

Molecular Structure and Functional Group Analysis

A thorough understanding of a molecule's structure is fundamental to predicting its chemical behavior and biological activity.

Systematic Name: Methyl 2-amino-4-methyl-1H-benzimidazole-1-carboxylate Common Synonym: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.21 g/mol

Caption: Chemical structure of the target compound.

Key Functional Groups and Their Predicted Influence:

  • Benzimidazole Core: Provides a rigid, aromatic, and thermally stable framework.[1] The lone pair on the pyridine-type nitrogen (N3) imparts basicity.

  • 2-Amino Group: A primary amine that is a strong hydrogen bond donor and a key basic center, significantly influencing solubility and pKa.

  • 4-Methyl Group: A small, lipophilic group that will slightly increase lipophilicity and may sterically influence interactions at the adjacent C5 position.

  • 1-Carbamate Group (Methyl Ester): This group is an "amide-ester" hybrid.[3] It removes the acidic N-H proton of the parent benzimidazole, increases the molecular size and lipophilicity, and introduces a hydrogen bond acceptor (the carbonyl oxygen). Carbamate groups can be susceptible to hydrolysis.[3]

Proposed Synthesis and Purification

The synthesis of N-substituted benzimidazoles typically involves the initial formation of the benzimidazole ring, followed by substitution on the nitrogen atom.[2]

G start 3-Methyl-1,2-phenylenediamine step1 Step 1: Cyclization start->step1 reagent1 Cyanogen Bromide (BrCN) reagent1->step1 intermediate 2-Amino-4-methyl-1H-benzimidazole step1->intermediate step2 Step 2: N-Acylation intermediate->step2 reagent2 Methyl Chloroformate (ClCOOCH₃) Base (e.g., NaH) reagent2->step2 product Target Compound: Methyl 2-amino-4-methyl-1H- benzimidazole-1-carboxylate step2->product purification Purification: Recrystallization or Column Chromatography product->purification

Caption: Proposed two-step synthetic workflow.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Amino-4-methyl-1H-benzimidazole

  • Rationale: This is a standard cyclization to form the core benzimidazole ring. Cyanogen bromide is a common reagent for introducing the 2-amino group.

  • Procedure:

    • Dissolve 3-methyl-1,2-phenylenediamine in an appropriate solvent (e.g., aqueous methanol).

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a solution of cyanogen bromide in the same solvent dropwise, maintaining the temperature.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates the consumption of the starting material.

    • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) to precipitate the product.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of Methyl 2-amino-4-methyl-1H-benzimidazole-1-carboxylate

  • Rationale: Acylation of the benzimidazole nitrogen. A strong base like sodium hydride (NaH) is used to deprotonate the N1-H, forming a nucleophilic anion that reacts with methyl chloroformate.[4]

  • Procedure:

    • Suspend 2-amino-4-methyl-1H-benzimidazole in an anhydrous aprotic solvent (e.g., THF or DMF) under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C and add sodium hydride (60% dispersion in mineral oil) portion-wise.

    • Stir the mixture at 0 °C for 30-60 minutes to allow for complete deprotonation.

    • Add methyl chloroformate dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction carefully by the slow addition of water.

    • Extract the product into an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Purification Protocol

  • Rationale: To remove unreacted starting materials, by-products, and reagents.

  • Procedure:

    • Recrystallization: Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, acetonitrile) and allow it to cool slowly to form crystals.[5]

    • Column Chromatography: If recrystallization is ineffective, purify the crude material on a silica gel column using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Physicochemical Properties: Protocols and Predictions

The following section details the essential physicochemical properties and the standard methodologies for their determination.

PropertyImportance in Drug DevelopmentStandard Experimental ProtocolPredicted Value/Characteristic
Physical Form Affects handling, formulation, and dissolution.Visual inspection and microscopy.Expected to be a crystalline solid, likely white to off-white or brown in color.[6]
Melting Point (°C) Indicator of purity and solid-state stability.Capillary method using a digital melting point apparatus.Likely >150 °C, characteristic of rigid aromatic structures.[7][8]
Solubility Crucial for absorption and bioavailability.Equilibrium shake-flask method at a controlled temperature (e.g., 25 °C) in various media (water, pH 1.2, 6.8, 7.4 buffers, DMSO, ethanol). Quantify using HPLC-UV.Low aqueous solubility expected due to the carbamate group. pH-dependent solubility is likely, with increased solubility at low pH due to protonation of the 2-amino group. Good solubility in polar aprotic solvents like DMSO.
pKa Governs ionization state, affecting solubility, permeability, and receptor binding.Potentiometric titration or UV-Vis spectrophotometry over a range of pH values.The primary basic center will be the 2-amino group (predicted pKa ~4-6). The pyridine-like N3 is also basic but may be less so due to electronic effects.
LogP (o/w) Measures lipophilicity, which influences permeability, metabolism, and distribution.Shake-flask method using n-octanol and water. Calculate the concentration ratio in each phase via HPLC-UV.Predicted to be moderately lipophilic. For comparison, the calculated XLogP3 for the related "methyl 1H-benzimidazole-1-carboxylate" is 1.7.[9] The addition of amino and methyl groups will alter this value.
Chemical Stability Determines shelf-life and degradation pathways.Incubate the compound in solutions of varying pH (e.g., 2, 7, 9) at controlled temperatures. Analyze sample aliquots at time points by HPLC to measure the remaining parent compound.The benzimidazole ring is generally stable.[1] The carbamate ester linkage may be susceptible to hydrolysis, particularly under strong acidic or basic conditions, to yield 2-amino-4-methyl-1H-benzimidazole.[3]

Analytical and Spectroscopic Characterization

Structural confirmation and purity assessment are critical validation steps. The following are the expected results from standard analytical techniques.

G compound Purified Compound nmr NMR Spectroscopy (¹H, ¹³C) compound->nmr ir IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms hplc HPLC compound->hplc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity Assessment hplc->purity

Caption: Workflow for analytical characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Rationale: Provides definitive information on the carbon-hydrogen framework of the molecule, confirming the identity and purity.[10]

  • Protocol: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H and ¹³C spectra on a 300 or 400 MHz NMR spectrometer.

  • Predicted ¹H NMR Spectrum (in DMSO-d₆):

    • Aromatic Protons (3H): ~δ 7.0-7.8 ppm, appearing as multiplets or doublets, corresponding to H5, H6, and H7.

    • NH₂ Protons (2H): A broad singlet, ~δ 6.0-7.0 ppm.

    • Carbamate O-CH₃ Protons (3H): A sharp singlet, ~δ 3.8-4.0 ppm.

    • Ring C-CH₃ Protons (3H): A sharp singlet, ~δ 2.4-2.6 ppm.[7]

  • Predicted ¹³C NMR Spectrum (in DMSO-d₆):

    • Carbonyl Carbon (C=O): ~δ 150-155 ppm.

    • C2 (attached to two nitrogens): ~δ 155-160 ppm.

    • Aromatic Carbons (6C): ~δ 110-145 ppm.

    • Carbamate O-CH₃ Carbon: ~δ 53-55 ppm.

    • Ring C-CH₃ Carbon: ~δ 15-20 ppm.

Infrared (IR) Spectroscopy
  • Rationale: Confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.[11]

  • Protocol: Acquire the spectrum using an FTIR spectrometer with either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.

  • Predicted Characteristic Absorption Bands (cm⁻¹):

    • 3450-3300: N-H stretching (asymmetric and symmetric) of the primary amine.

    • 3100-3000: Aromatic C-H stretching.

    • 2980-2850: Aliphatic C-H stretching (methyl groups).

    • ~1720-1740: Strong C=O stretching of the carbamate carbonyl group.[8]

    • ~1630: N-H bending (scissoring) of the amine.

    • 1610-1450: C=C and C=N stretching vibrations within the benzimidazole ring system.

Mass Spectrometry (MS)
  • Rationale: Determines the molecular weight and can provide structural information through fragmentation patterns.

  • Protocol: Introduce the sample into a mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

  • Predicted Results:

    • Molecular Ion: A prominent peak at m/z 206.09, corresponding to the protonated molecule [M+H]⁺.

    • Key Fragments: Potential fragmentation could involve the loss of the methoxy group (-31 Da), the carbomethoxy group (-59 Da), or cleavage within the benzimidazole ring.

Conclusion

Methyl 2-amino-4-methyl-1H-benzimidazole-1-carboxylate is a molecule with significant potential, belonging to the medicinally important benzimidazole carbamate class. This guide provides a robust, predictive framework for its synthesis and physicochemical characterization. The compound is anticipated to be a moderately lipophilic, crystalline solid with low, pH-dependent aqueous solubility. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The protocols and predicted data herein serve as a valuable resource for researchers, enabling a systematic and efficient approach to the characterization of this and other novel benzimidazole derivatives, thereby accelerating the drug discovery and development process.

References

  • Chassaing, C. et al. (2008). Highly Water-Soluble Prodrugs of Anthelmintic Benzimidazole Carbamates: Synthesis, Pharmacodynamics, and Pharmacokinetics. Journal of Medicinal Chemistry. Available at: [Link]

  • Khan, I. et al. (2025). Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. RSC Advances. Available at: [Link]

  • Galić, N. et al. (2021). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology. Available at: [Link]

  • Australian Industrial Chemicals Introduction Scheme (2022). Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester (carbendazim) - Evaluation statement. Available at: [Link]

  • PubChem. Methyl 1H-benzimidazole-1-carboxylate. Available at: [Link]

  • Al-Mekhlafi, F. A. et al. (2024). Research Progress on Benzimidazole Fungicides: A Review. ResearchGate. Available at: [Link]

  • ResearchGate. Methods for Synthesizing Benzimidazole Carboxylic Acids. Available at: [Link]

  • Satyanarayana, M. et al. (2015). Synthesis and characterization of 2-mercapto-N-methyl imidazole substituted benzimidazole derivatives and investigation of their. African Journal of Biotechnology. Available at: [Link]

  • Vyas, K. K. et al. (2023). Synthesis and Characterization of Benzimidazole Derivatives and Evaluation of Antimicrobial Activity. Oriental Journal of Chemistry. Available at: [Link]

  • PubChem. 2-(4-Aminophenyl)-1H-benzo[d]imidazole-4-carboxamide. Available at: [Link]

  • Analytica Chemie. Methyl 2-amino-1H-benzimidazole-1-carboxylate. Available at: [Link]

  • DTIC. (2025). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2019). Green Chemistry approach for the synthesis of some Benzimidazole derivatives and their Biological Evaluation. Available at: [Link]

  • Ali, S. et al. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. ACS Omega. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of benzimidazoles. Available at: [Link]

  • Belkheir, A. et al. (2020). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process. Semantic Scholar. Available at: [Link]

  • Zhu, Y. et al. (2005). FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES. Anor. Available at: [Link]

  • Haider, S. et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Available at: [Link]

  • Royal Society of Chemistry. (2016). New Journal of Chemistry. Available at: [Link]

  • ResearchGate. FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature. Available at: [Link]

  • ResearchGate. (2026). (PDF) An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Available at: [Link]

  • Claramunt, R. M. et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemical Synthesis Database. (2025). 1-(4-methylphenyl)-1H-benzimidazole. Available at: [Link]

  • Siddiqui, A. A. et al. (2021). Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]im. Molbank. Available at: [Link]

  • Royal Society of Chemistry. (2017). ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. Available at: [Link]

  • Royal Society of Chemistry. (2021). Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as se. Available at: [Link]

  • Begtrup, M. et al. (2021). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules. Available at: [Link]

  • Biointerface Research in Applied Chemistry. (2022). In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H -. Available at: [Link]

  • Wikipedia. 2-Methylimidazole. Available at: [Link]

Sources

Exploratory

Thermal Stability and Decomposition Profile of Methyl 2-Amino-4-Methyl-1H-1,3-Benzodiazole-1-Carboxylate: A Methodological Framework

An In-Depth Technical Guide This guide provides a comprehensive framework for evaluating the thermal stability of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. The benzimidazole core is a privileged scaffold...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

This guide provides a comprehensive framework for evaluating the thermal stability of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. The benzimidazole core is a privileged scaffold in medicinal chemistry, frequently appearing in drugs such as proton-pump inhibitors (omeprazole) and anthelmintics (albendazole). The addition of a carbamate functional group, as in our target molecule, introduces a potential site for thermal degradation. Understanding the thermal behavior of this molecule is therefore paramount for defining safe handling temperatures, predicting storage stability (shelf-life), and ensuring the integrity of the active pharmaceutical ingredient (API) during formulation and manufacturing processes.

This document is structured to guide researchers through the logical progression of a thermal stability investigation, from initial characterization to the elucidation of a potential decomposition pathway. The protocols described are designed as self-validating systems, emphasizing the rationale behind each experimental choice to ensure data integrity and reproducibility.

Pre-Analytical Characterization: The Foundation of Data Integrity

  • Identity Confirmation: Verification using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) is mandatory.

  • Purity Assessment: A purity of >99% should be established using High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) to ensure no significant impurities are present.

  • Polymorphic Screening: The initial crystalline form should be characterized by X-ray Powder Diffraction (XRPD). Different polymorphs of a compound can exhibit markedly different melting points and thermal stabilities.

Core Methodologies for Thermal Analysis

The primary tools for assessing thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). When used in conjunction, they provide a comprehensive picture of both mass loss and energetic transitions as a function of temperature.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere. It is the definitive method for determining the temperatures at which the molecule begins to degrade and the stoichiometry of that degradation.

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards (e.g., calcium oxalate) as per instrument guidelines.

  • Sample Preparation: Accurately weigh 3–5 mg of the finely ground test compound into a platinum or alumina crucible.

    • Rationale: A small sample mass minimizes thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly and enhancing the resolution of thermal events.

  • Atmosphere and Flow Rate: Purge the furnace with high-purity nitrogen at a flow rate of 50 mL/min for at least 30 minutes prior to the run and maintain this flow throughout the experiment.

    • Rationale: An inert nitrogen atmosphere is crucial to prevent oxidative degradation. This ensures that the observed mass loss is due to thermal decomposition (pyrolysis) alone, simplifying mechanistic interpretation.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.

    • Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between resolution and experimental time. Slower rates can provide better separation of overlapping events, while faster rates can shift decomposition temperatures higher.

  • Data Acquisition: Record the mass change (%) and its first derivative (DTG, %/°C) as a function of temperature. The DTG curve represents the rate of mass loss and helps to precisely identify the temperature of maximum decomposition rate (Tₚₑₐₖ).

The resulting TGA thermogram is analyzed for several key features:

  • Tₒₙₛₑₜ (Onset Temperature): The temperature at which significant mass loss begins. It is a primary indicator of the material's thermal stability.

  • Tₚₑₐₖ (Peak Temperature): The temperature of the maximum rate of mass loss, determined from the peak of the DTG curve.

  • Mass Loss Steps: The percentage of mass lost in each distinct decomposition stage. This data can provide stoichiometric clues about the fragments being lost.

  • Residual Mass: The percentage of mass remaining at the end of the experiment, indicating the formation of a non-volatile residue (e.g., char).

Differential Scanning Calorimetry (DSC): Unveiling Energetic Events

DSC measures the difference in heat flow between the sample and an inert reference as a function of temperature. It detects thermal events that involve a change in enthalpy, such as melting, crystallization, and decomposition.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfus: 28.5 J/g).

  • Sample Preparation: Accurately weigh 1–3 mg of the compound into a hermetically sealed aluminum pan. Prepare an identical, empty sealed pan to serve as the reference.

    • Rationale: Hermetic sealing is critical. It prevents the loss of volatile decomposition products before the energetic event is complete, ensuring an accurate measurement of the event's enthalpy. It also contains any pressure generated during decomposition.

  • Atmosphere and Flow Rate: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min.

    • Rationale: The inert atmosphere prevents oxidative side reactions, ensuring that the observed thermal events are solely due to the intrinsic properties of the compound.

  • Thermal Program: Equilibrate the sample at 30 °C. Ramp the temperature from 30 °C to a temperature just beyond the final decomposition event observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

    • Rationale: The heating rate should match the TGA experiment to allow for direct correlation of thermal events between the two techniques.

  • Data Acquisition: Record the heat flow (mW) as a function of temperature. By convention, endothermic events (e.g., melting) are shown as positive peaks, and exothermic events (e.g., decomposition) are shown as negative peaks.

  • Endothermic Events: A sharp endotherm with no prior mass loss in the TGA is characteristic of melting. The integrated area of this peak yields the enthalpy of fusion (ΔHfus).

  • Exothermic Events: A sharp exotherm that coincides with a mass loss event in the TGA is a strong indicator of an energetic decomposition. The magnitude of the exotherm (enthalpy of decomposition, ΔHdecomp) is a critical parameter for safety and hazard assessment. A large, sharp exotherm suggests a rapid release of energy.

Integrated Analysis Workflow

The true power of thermal analysis comes from integrating data from multiple techniques. The workflow below illustrates the logical progression for characterizing the thermal stability of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

G cluster_0 Phase 1: Pre-Analysis cluster_1 Phase 2: Primary Thermal Screening cluster_2 Phase 3: Data Integration & Interpretation cluster_3 Phase 4: Advanced Analysis (Optional) Purity Sample Purity & Identity (>99%, HPLC, NMR, FTIR) TGA TGA Analysis (N2, 10°C/min) Determines T_onset, Mass Loss % Purity->TGA Input Sample DSC DSC Analysis (N2, 10°C/min) Determines Melting Point, ΔH_decomp Purity->DSC Input Sample Correlate Correlate TGA & DSC Data (Align events by temperature) TGA->Correlate Mass Loss Data DSC->Correlate Energy Flow Data Hypothesize Propose Decomposition Mechanism Correlate->Hypothesize TGAMS TGA-MS / TGA-FTIR (Evolved Gas Analysis) Hypothesize->TGAMS Verify Fragments

Caption: Integrated workflow for thermal stability analysis.

Postulated Decomposition Pathway

Based on the known chemistry of carbamates and benzimidazoles, a plausible thermal decomposition pathway for methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate can be hypothesized. The N-carboxylate group is the most likely initial site of degradation.

Two primary pathways are common for N-aryl carbamates:

  • Decarboxylation: The direct loss of carbon dioxide (CO₂), followed by potential rearrangement or fragmentation of the resulting amine.

  • Isocyanate Formation: Elimination of methanol (CH₃OH) to form a highly reactive isocyanate intermediate, which can then polymerize or react further.

The mass loss percentages observed in TGA can help distinguish between these pathways. For instance, the loss of methanol corresponds to a mass loss of approximately 15.6%, while the loss of carbon dioxide corresponds to a mass loss of approximately 21.5%.

G cluster_A Pathway A: Methanol Elimination cluster_B Pathway B: Decarboxylation Parent Parent Molecule (C10H11N3O2) M.W. ≈ 205.21 Isocyanate Isocyanate Intermediate + CH3OH (gas) Parent->Isocyanate -15.6% Mass Loss Amine 2,4-Dimethyl-1H-benzo[d]imidazol-1-amine + CO2 (gas) Parent->Amine -21.5% Mass Loss Polymer Polymerization / Char Isocyanate->Polymer Further Heating Fragments Further Fragmentation Amine->Fragments Further Heating

Caption: Plausible thermal decomposition pathways for the title compound.

Summary Data Presentation

For clarity and comparative purposes, experimental parameters and key results should be tabulated.

Table 1: Recommended Experimental Parameters

Parameter TGA DSC Rationale
Sample Mass 3–5 mg 1–3 mg Ensures thermal homogeneity and high resolution.
Heating Rate 10 °C/min 10 °C/min Allows for direct correlation of thermal events.
Atmosphere Nitrogen, 50 mL/min Nitrogen, 50 mL/min Prevents oxidative side reactions.
Crucible/Pan Platinum or Alumina Hermetically Sealed Al Inert sample holder; sealed pan prevents volatile loss.

| Temperature Range | 30–600 °C | 30–400 °C | Covers all relevant thermal events. |

Conclusion and Further Steps

This guide outlines a robust, first-pass methodology for the comprehensive thermal analysis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. By combining TGA and DSC, one can determine critical stability parameters, including the onset of decomposition and the energetic nature of this process. The data gathered forms the basis for safe handling procedures, formulation design, and regulatory submissions.

For an unambiguous elucidation of the decomposition mechanism, further investigation using hyphenated techniques is strongly recommended. TGA-Mass Spectrometry (TGA-MS) or TGA-FTIR would allow for the real-time identification of the gaseous fragments evolved during each mass loss step, providing definitive evidence to confirm one of the postulated pathways.

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Solubilization Protocol for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in DMSO

Target Audience: Researchers, analytical chemists, and drug development professionals. Physicochemical Profiling & Solubilization Causality Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (Molecular Weight: 205...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical chemists, and drug development professionals.

Physicochemical Profiling & Solubilization Causality

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (Molecular Weight: 205.22 g/mol ) is a specialized benzimidazole derivative. Like other compounds in the benzimidazole carbamate class (e.g., mebendazole and albendazole), it presents a significant challenge in preclinical formulation due to its notoriously poor aqueous solubility[1][2].

The Mechanistic Barrier: The insolubility of benzimidazoles is driven by an exceptionally high crystal lattice energy. This lattice is stabilized by rigid intermolecular hydrogen bonding—specifically between the 2-amino group, the imidazole nitrogens, and the carboxylate moiety—as well as strong π−π stacking of the aromatic rings[3].

The Solvent Rationale: To disrupt this robust crystalline lattice, Dimethyl Sulfoxide (DMSO) is the universal solvent of choice[1][4]. As a highly polar, aprotic solvent, , effectively solvating the compound by replacing the solute-solute hydrogen bonds with solute-solvent interactions[5]. However, achieving a stable stock solution requires strict adherence to anhydrous conditions. DMSO is highly hygroscopic; the introduction of atmospheric water rapidly decreases the solvent's capacity to solvate hydrophobic molecules, leading to spontaneous precipitation (the "solvent crash" effect)[6].

Quantitative Reconstitution Data

The following table provides the exact volumes of anhydrous DMSO required to achieve standard stock molarities. Note: The practical solubility limit for complex benzimidazole derivatives typically ranges between 10 mM and 30 mM. Concentrations approaching 50 mM are meta-stable and highly susceptible to precipitation upon storage.

Target ConcentrationVolume of DMSO for 1 mgVolume of DMSO for 5 mgVolume of DMSO for 10 mg
10 mM 487.3 µL2.436 mL4.873 mL
20 mM 243.6 µL1.218 mL2.436 mL
50 mM 97.5 µL487.3 µL974.6 µL

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system to ensure maximum compound recovery and structural integrity.

Phase 1: Solvent Equilibration
  • Action: Allow a sealed bottle of anhydrous, biotechnology-grade DMSO ( 99.9% purity) to equilibrate completely to room temperature (20–25°C) before opening.

  • Causality: Opening a cold bottle of DMSO in a standard laboratory environment causes immediate condensation of atmospheric moisture into the solvent[6]. Because water acts as a powerful antisolvent for benzimidazoles, even trace amounts of moisture will permanently cap the maximum achievable solubility.

Phase 2: Weighing & Handling
  • Action: Using a calibrated analytical balance, weigh the desired mass of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate into a sterile, amber microcentrifuge tube.

  • Causality: Fine crystalline powders are prone to static charge, leading to material loss on weighing paper. Furthermore, benzimidazole derivatives exhibit well-documented vulnerabilities to photodegradation[6]. from UV-induced radical formation during long-term storage.

Phase 3: Dissolution Dynamics
  • Action: Add the calculated volume of anhydrous DMSO. Tightly cap the tube and vortex vigorously for 2–5 minutes. If particulates remain, transfer the tube to a bath sonicator set to 37°C for 5–10 minutes.

  • Causality: Mechanical agitation and mild thermal energy are required to overcome the initial activation energy of dissolution. Critical Constraint: Do not exceed 40°C. Excessive heat can induce hydrolysis of the sensitive 1-carboxylate ester linkage, chemically altering your target compound[7].

Phase 4: Quality Control (Self-Validation)
  • Action: Perform a visual inspection against a strong light source. The solution must be 100% optically clear with no Schlieren lines or suspended particles.

  • Causality: Micro-crystals act as nucleation sites[7]. If even microscopic undissolved particles remain, the entire solution will eventually crystallize during storage. If a faint haze persists, you have exceeded the thermodynamic solubility limit; you must add more DMSO to lower the target concentration (e.g., dilute from 20 mM to 10 mM).

Phase 5: Aliquoting and Storage
  • Action: Dispense the master stock into single-use aliquots (e.g., 50 µL or 100 µL) in tightly sealed amber vials. Purge the headspace with an inert gas (Argon or Nitrogen) and store immediately at -20°C or -80°C[1][4].

  • Causality: Repeated freeze-thaw cycles cause localized concentration gradients as the solvent freezes, which irreversibly forces the compound out of solution[8]. Single-use aliquots bypass this degradation pathway entirely.

Downstream Application: Avoiding the "Solvent Crash"

When diluting the DMSO stock into aqueous biological buffers or cell culture media, the compound is at high risk of precipitating. To prevent this:

  • Ensure the final DMSO concentration in the assay does not exceed 0.5% (v/v)[9].

  • Always add the DMSO stock dropwise into the aqueous medium under rapid vortexing. Never add the aqueous medium directly to the concentrated DMSO stock, as the localized drop in solvent polarity will cause immediate crystallization.

Workflow Visualization

G N1 1. Equilibration Warm anhydrous DMSO to room temp N2 2. Weighing Weigh compound in low-static environment N1->N2 N3 3. Solvent Addition Add calculated volume of anhydrous DMSO N2->N3 N4 4. Dissolution Vortex 2-5 min & Sonicate at max 37°C N3->N4 N5 5. Quality Control Visual inspection for 100% optical clarity N4->N5 N6 6. Aliquoting Dispense into single-use amber vials N5->N6 N7 7. Storage Store at -20°C or -80°C Strictly avoid freeze-thaw N6->N7

Workflow for the preparation, dissolution, and storage of benzimidazole DMSO stock solutions.

References

  • National Institutes of Health (NIH). "DMSO Solubility Assessment for Fragment-Based Screening." PubMed Central (PMC). Available at: [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound Identity: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS: 2411296-69-8) Executive Overview & Mechanistic...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Pharmacologists, and Preclinical Drug Development Scientists Compound Identity: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS: 2411296-69-8)

Executive Overview & Mechanistic Rationale

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a novel 2-aminobenzimidazole derivative. Compounds within the 2-aminobenzimidazole class are frequently investigated for their potent kinase inhibition (e.g., p38α MAP kinase) and anti-parasitic properties[1]. However, transitioning these compounds from in vitro hits to in vivo models presents significant pharmacokinetic (PK) hurdles.

The core 2-aminobenzimidazole scaffold is notoriously hydrophobic, exhibits poor aqueous solubility, and is highly susceptible to rapid first-pass metabolism via CYP450-mediated oxidation and N-dealkylation[2]. In this specific compound, the addition of the N1-methyl carboxylate ester acts as a lipophilic protecting group. While this modification enhances membrane permeability, it introduces a new metabolic liability: rapid hydrolysis by plasma and hepatic carboxylesterases. Consequently, any in vivo dosing protocol must be engineered not only to solubilize the highly lipophilic parent compound but also to analytically account for its rapid conversion into the active/de-esterified metabolite (2-amino-4-methyl-1H-benzimidazole).

Formulation Strategy & Matrix Selection

Aqueous buffers (e.g., standard PBS or saline) are fundamentally incompatible with this compound due to the high risk of micro-precipitation, which can lead to fatal pulmonary embolisms during intravenous (IV) administration or erratic absorption during oral (PO) gavage. To achieve systemic exposure, surfactant-based co-solvent systems must be utilized[3].

Table 1: Physicochemical Properties & Formulation Matrix
ParameterIntravenous (IV) SolutionOral (PO) Suspension
Primary Objective 100% Bioavailability, Baseline ClearanceEfficacy, GI Absorption, Half-life
Vehicle Composition 5% DMSO + 10% Tween-80 + 85% Saline0.5% HPMC + 0.1% Tween-80 in ddH₂O
Preparation State Optically clear solutionHomogeneous micro-suspension
Dose Range (Mice) 1.0 – 5.0 mg/kg10.0 – 50.0 mg/kg
Max Dosing Volume 5 mL/kg10 mL/kg

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols incorporate built-in validation checkpoints. These ensure that experimental artifacts (such as vehicle crash-out or dosing errors) are identified before data analysis.

Protocol A: Intravenous (IV) Pharmacokinetic Profiling

Objective: Establish baseline systemic clearance (Cl), volume of distribution (Vd), and absolute bioavailability.

  • Solubilization: Weigh 2.0 mg of the compound. Dissolve completely in 100 µL of 100% DMSO. Vortex for 60 seconds until no particulates remain.

  • Surfactant Addition: Add 200 µL of Tween-80. Vortex vigorously for 2 minutes to create a uniform micellar pre-concentrate.

  • Aqueous Dilution: Dropwise, add 1.7 mL of sterile 0.9% NaCl (Saline) while continuously vortexing to prevent localized precipitation.

  • Self-Validation (Tyndall Effect Check): Shine a laser pointer through the formulation vial in a dark room. The absence of a visible light beam scattering confirms a true solution free of micro-precipitates. If scattering is observed, discard and reformulate.

  • Administration: Administer via lateral tail vein injection in rodents at a volume of 5 mL/kg.

  • Self-Validation (Dose Verification): Post-injection, perform a back-flush of the dosing syringe with 100 µL of blank saline onto a piece of filter paper. Analyze under UV light to ensure no compound adhered to the syringe walls.

Protocol B: Oral (PO) Gavage for Efficacy Studies

Objective: Assess therapeutic exposure and first-pass metabolic survival.

  • Dry Milling: Weigh 20.0 mg of the compound into a ceramic mortar. Add 20 µL of Tween-80 and triturate with a pestle for 3 minutes to create a uniform paste[3].

  • Suspension: Gradually add 4.0 mL of a pre-formulated 0.5% Hydroxypropyl Methylcellulose (HPMC) aqueous solution while continuously stirring.

  • Homogenization: Probe-sonicate the suspension on ice for 3 cycles (10 seconds on, 10 seconds off) at 20% amplitude to reduce particle size to <5 µm.

  • Self-Validation (Homogeneity Assay): While the suspension is stirring, withdraw a 10 µL aliquot from the absolute top and the absolute bottom of the vial. Dilute in acetonitrile and analyze via UV-Vis spectrophotometry. The concentration variance between the top and bottom samples must be <5% before dosing proceeds.

  • Administration: Administer via oral gavage using a bulb-tipped gastric needle at a volume of 10 mL/kg.

Bioanalytical & Metabolic Considerations

Because the N1-carboxylate group is prone to esterase cleavage, LC-MS/MS bioanalysis must be multiplexed to monitor both the parent prodrug and the primary metabolite.

Table 2: Recommended PK Sampling & Bioanalytical Schedule
RouteFasting StatusBlood Sampling Timepoints (Hours)Target Analytes (LC-MS/MS)
IV Fed0.08, 0.25, 0.5, 1, 2, 4, 8, 24Parent Ester + De-esterified Metabolite
PO 12h Fasted0.25, 0.5, 1, 2, 4, 6, 8, 24Parent Ester + De-esterified Metabolite

Self-Validation (Extraction Efficiency): During plasma protein precipitation (using 3 volumes of cold acetonitrile), spike a known concentration of an internal standard (e.g., Albendazole) into the blank plasma. Recovery efficiency must exceed 85% to validate the extraction method.

Systemic Workflow & Metabolic Pathway

The following diagram maps the logical relationship between the formulation strategy, route of administration, and the expected in vivo metabolic fate of the compound.

G Compound Methyl 2-amino-4-methyl-1H- 1,3-benzodiazole-1-carboxylate (Parent / Prodrug) IV_Route IV Administration (Solution: DMSO/Tween/Saline) Compound->IV_Route PO_Route PO Administration (Suspension: HPMC/Tween) Compound->PO_Route Systemic Systemic Circulation (Free & Protein-Bound) IV_Route->Systemic 100% Bioavailability PO_Route->Systemic GI Absorption (First-Pass Effect) Metabolism1 Hepatic/Plasma Esterases (N1-Hydrolysis) Systemic->Metabolism1 Metabolism2 CYP450 Oxidation (Ring Hydroxylation) Systemic->Metabolism2 ActiveMetabolite 2-Amino-4-methyl-1H-benzimidazole (Primary Metabolite) Metabolism1->ActiveMetabolite Ester Cleavage Elimination Renal / Biliary Excretion Metabolism2->Elimination Phase II Conjugation ActiveMetabolite->Elimination

Figure 1: In vivo ADME workflow and primary metabolic pathways for the 2-aminobenzimidazole core.

References

  • Ferreira, R. A. A., et al. "2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling." PLOS Neglected Tropical Diseases, 15(2), 2021.[2] URL:[Link]

  • de Dios, A., et al. "Design of Potent and Selective 2-Aminobenzimidazole-Based p38α MAP Kinase Inhibitors with Excellent in Vivo Efficacy." Journal of Medicinal Chemistry, 48(7), 2005.[1] URL:[Link]

Sources

Method

Application Note: Quantitative Analysis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in Human Plasma by LC-MS/MS

Abstract This application note describes a robust, sensitive, and selective method for the quantification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in human plasma using liquid chromatography coupled w...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note describes a robust, sensitive, and selective method for the quantification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method employs a simple protein precipitation technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. The analyte and its stable isotope-labeled internal standard are detected using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) mode. The method was validated according to the principles outlined in the FDA and EMA guidelines for bioanalytical method validation and demonstrated excellent linearity, accuracy, precision, and selectivity over a clinically relevant concentration range.[1][2][3][4] This protocol is suitable for supporting pharmacokinetic and toxicokinetic studies in drug development.

Introduction

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a novel small molecule belonging to the benzimidazole class of compounds. Benzimidazoles are a significant scaffold in medicinal chemistry, known for a wide range of biological activities.[5] As this compound progresses through the drug development pipeline, a reliable and validated bioanalytical method is essential for accurately measuring its concentration in biological matrices like plasma. This allows for the characterization of its pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range.[6][7] The method detailed herein provides a comprehensive protocol for sample preparation, chromatographic separation, mass spectrometric detection, and full method validation, ensuring data integrity and compliance with global regulatory standards.[2][8]

Analyte Properties

  • Compound Name: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

  • Molecular Formula: C10H11N3O2

  • Molecular Weight: 205.21 g/mol

  • Chemical Structure: (Structure would be depicted here)

  • Predicted Ionization: The presence of the amino group and imidazole nitrogen atoms makes this molecule readily protonated, favoring positive mode electrospray ionization (ESI+).[6][9]

Experimental Design

Materials and Reagents
  • Analyte: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (Reference Standard, >99% purity)

  • Internal Standard (IS): Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate-d3 (stable isotope-labeled, >99% purity, 99% isotopic enrichment)

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Biological Matrix: Human Plasma (K2EDTA anticoagulant), sourced from certified vendors.

Instrumentation
  • LC System: UHPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC I-Class).[9]

  • MS System: Triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+ or Waters Xevo TQ-S).

  • Analytical Column: Reversed-phase C18 column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).

Preparation of Standards
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standard and internal standard in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare separate working solutions for quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.

Detailed Protocols

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a fast, simple, and cost-effective method for removing the bulk of matrix proteins from plasma samples.[10][11] Acetonitrile is an efficient precipitating agent and is compatible with reversed-phase chromatography.[10]

Step-by-Step Protocol:

  • Label 1.5 mL microcentrifuge tubes for standards, QCs, and unknown samples.

  • Aliquot 50 µL of human plasma into the appropriate tubes.

  • Spike 5 µL of the appropriate CC or QC working solution into the plasma (or 5 µL of 50:50 acetonitrile:water for blank and unknown samples).

  • Vortex briefly (2-3 seconds) to mix.

  • Add 200 µL of the IS working solution (100 ng/mL in acetonitrile) to all tubes. This addition serves as both the protein precipitation agent and the internal standard delivery vehicle.

  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used. The use of formic acid in the mobile phase is crucial for promoting protonation of the analyte, thereby enhancing the ESI+ signal.[6]

Table 1: Liquid Chromatography Parameters

ParameterValue
Column Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5% B to 95% B over 2.0 min, hold for 0.5 min, return to 5% B and re-equilibrate for 1.0 min
Total Run Time 3.5 minutes
Column Temp. 40°C
Injection Vol. 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 30 psi
Temperature 500°C
Ionspray Voltage 5500 V
MRM Transitions Analyte: m/z 206.1 → 147.1 (Quantifier), 206.1 → 119.1 (Qualifier)
IS (d3): m/z 209.1 → 150.1 (Quantifier)
Dwell Time 100 ms

Rationale for MRM Transitions: The precursor ion [M+H]+ for the analyte is m/z 206.1. The primary fragment (quantifier) at m/z 147.1 likely corresponds to the loss of the methyl carboxylate group (-59 Da). A secondary fragment (qualifier) provides confirmation of identity. The internal standard fragments analogously.

Method Validation

The method was validated following the principles outlined in the FDA Bioanalytical Method Validation Guidance and the EMA Guideline on Bioanalytical Method Validation.[1][2][3][12]

Validation Experiments and Acceptance Criteria

Table 3: Summary of Method Validation Parameters and Results

ParameterExperimentAcceptance CriteriaResult
Selectivity Analysis of 6 blank plasma lotsNo significant interfering peaks (>20% of LLOQ) at the retention time of the analyte.Pass
Linearity & Range 8-point calibration curve (1-1000 ng/mL) analyzed over 3 runsCorrelation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).Pass
LLOQ Lowest standard on the curve (1 ng/mL)Accuracy within ±20% of nominal, Precision ≤20% CV. S/N ratio > 10.Pass
Accuracy & Precision 3 analytical runs with QCs at 4 levels (LLOQ, Low, Mid, High)Mean accuracy within ±15% of nominal. Precision (CV) ≤15%.Pass
Matrix Effect Post-extraction spike vs. neat solution in 6 plasma lotsCV of the IS-normalized matrix factor should be ≤15%.Pass
Recovery Pre-extraction spike vs. post-extraction spikeRecovery should be consistent and reproducible.Pass
Stability Freeze-thaw (3 cycles), Bench-top (24h), Long-term (-80°C, 90 days)Mean concentration within ±15% of nominal.Pass

LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation

Visualizations

Analytical Workflow Diagram

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (50 µL) Spike Spike CC/QC Sample->Spike Precipitate Add 200 µL IS in ACN (Protein Precipitation) Spike->Precipitate Vortex Vortex 60s Precipitate->Vortex Centrifuge Centrifuge 10 min @ 14,000 x g Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject 5 µL Transfer->Inject LC UHPLC Separation (C18 Column) Inject->LC MS MS/MS Detection (ESI+, MRM) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Linear Regression, 1/x²) Integrate->Calibrate Quantify Calculate Concentrations Calibrate->Quantify

Caption: Overall workflow from plasma sample preparation to final data quantification.

Method Validation Logic

Validation_Logic Start Method Development Selectivity Selectivity & Specificity Start->Selectivity Linearity Linearity, Range & LLOQ Selectivity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Matrix Matrix Effect & Recovery Accuracy->Matrix Stability Stability (Freeze-Thaw, Bench-Top, etc.) Matrix->Stability Validated Method Validated Stability->Validated

Caption: Sequential logic for performing a full bioanalytical method validation.

Conclusion

The LC-MS/MS method described provides a reliable, high-throughput solution for the quantitative determination of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make it highly suitable for analyzing large numbers of samples from clinical and non-clinical studies. The method has been thoroughly validated and meets the stringent requirements of international regulatory guidelines for bioanalytical assays.

References

  • European Medicines Agency. (2015). Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). Retrieved from [Link][1][12]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link][2][3][4]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][13]

  • Bioanalysis Zone. (2018). FDA issues final guidance on bioanalytical method validation. Retrieved from [Link][3]

  • Garofolo, F., et al. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say? Bioanalysis, 4(3), 231-236. Retrieved from [Link][8]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe. Retrieved from [Link][10]

  • Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link][14]

Sources

Application

Application Notes and Protocols for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of a Versatile Benzimidazole Building Block The benzimidazole scaffold is a privileged motif in medicinal ch...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Versatile Benzimidazole Building Block

The benzimidazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a highly functionalized and versatile precursor designed for the efficient construction of complex benzimidazole-containing molecules. The presence of a carbamate group at the N1 position serves as a readily cleavable protecting group, modulating the reactivity of the benzimidazole core and enabling selective transformations.[3] The 2-amino group provides a key nucleophilic handle for a variety of coupling and condensation reactions, while the 4-methyl substituent offers a point of steric and electronic differentiation, influencing the regioselectivity of subsequent reactions and the biological activity of the final products.

This document provides detailed application notes and protocols for the synthesis, characterization, and utilization of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate as a strategic precursor in organic synthesis. The methodologies described herein are designed to be robust and reproducible, providing researchers with the necessary tools to incorporate this valuable building block into their synthetic programs.

Synthesis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

The synthesis of the title compound can be achieved through two primary routes, each offering distinct advantages depending on the availability of starting materials and desired scale.

Method A: Cyclocondensation of 4-methyl-1,2-phenylenediamine with Methyl N-Cyanocarbamate

This method provides a direct route to the N-unsubstituted 2-aminobenzimidazole, which is subsequently acylated.

dot

Caption: Synthetic pathway for Method A.

Protocol: Step 1 - Synthesis of 2-Amino-4-methyl-1H-benzimidazole

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-methyl-1,2-phenylenediamine (1.0 eq) and a suitable solvent such as ethanol or a mixture of water and a protic acid (e.g., hydrochloric acid).

  • Addition of Reagent: Add a solution of methyl N-cyanocarbamate (1.1 eq) in the same solvent to the reaction mixture. The use of an acid catalyst is often beneficial to promote the cyclization.[4]

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 3-6 hours.

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. If an acidic medium was used, neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-amino-4-methyl-1H-benzimidazole.

Protocol: Step 2 - Synthesis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-4-methyl-1H-benzimidazole (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Addition of Base: Add a suitable base, such as triethylamine (1.2 eq) or pyridine, to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add methyl chloroformate (1.1 eq) dropwise to the cooled solution while stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to yield the target compound.[5]

Method B: Direct N-Acylation of 2-Amino-4-methylbenzimidazole

This is a more direct approach if 2-amino-4-methylbenzimidazole is readily available.

dot

Caption: Synthetic pathway for Method B.

Protocol: Direct N-Acylation

The protocol for this method is identical to Step 2 of Method A.

Characterization Data

The following data are expected for methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate, based on the analysis of structurally similar compounds.[6][7][8]

Analytical Technique Expected Data
Appearance White to off-white solid
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.5-7.0 (m, 3H, Ar-H), 5.5-5.0 (br s, 2H, NH₂), 3.9 (s, 3H, OCH₃), 2.5 (s, 3H, Ar-CH₃)
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 155-150 (C=O), 150-145 (C2), 140-130 (aromatic C), 125-110 (aromatic C-H), 54-52 (OCH₃), 18-16 (Ar-CH₃)
IR (KBr, cm⁻¹)ν: 3450-3300 (N-H stretch), 1730-1710 (C=O stretch, carbamate), 1640-1620 (N-H bend), 1600-1450 (C=C stretch, aromatic)
Mass Spectrometry (ESI-MS)m/z: [M+H]⁺ calculated for C₁₀H₁₁N₃O₂

Applications in Organic Synthesis

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate serves as a versatile precursor for the synthesis of a wide range of more complex heterocyclic systems. The N-methoxycarbonyl group can be readily removed under basic or acidic conditions to liberate the N1-unsubstituted benzimidazole, allowing for further functionalization at this position.

1. N-Arylation and N-Alkylation of the 2-Amino Group

The exocyclic 2-amino group is a potent nucleophile and can readily participate in various coupling reactions.

dot

Caption: N-Arylation of the precursor.

Explanatory Note: Palladium or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to form C-N bonds with various aryl or heteroaryl halides.[9] This provides access to a diverse library of N-aryl-2-aminobenzimidazole derivatives, which are common scaffolds in pharmacologically active molecules. The N1-carbamate can be retained during this transformation and removed at a later stage if desired.

Protocol: Palladium-Catalyzed N-Arylation

  • Reaction Setup: To a flame-dried Schlenk tube, add methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (1.0 eq), the aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Reaction: Evacuate and backfill the tube with an inert gas. Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture to the appropriate temperature (typically 80-110 °C).

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, dilute with a suitable solvent, and filter through a pad of Celite. The filtrate is then washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography to yield the N-arylated product.

2. Synthesis of Fused Heterocyclic Systems

The bifunctional nature of the precursor, possessing both an endocyclic and an exocyclic nitrogen atom, makes it an ideal starting material for the construction of fused polycyclic systems.

dot

Caption: Synthesis of fused systems.

Explanatory Note: Reaction with various bielectrophilic reagents can lead to the formation of novel fused heterocyclic scaffolds, such as imidazo[1,2-a]benzimidazoles. These reactions often proceed via an initial nucleophilic attack of the 2-amino group followed by an intramolecular cyclization. The N1-carbamate can influence the regioselectivity of the cyclization and can be removed post-cyclization.

Protocol: Synthesis of an Imidazo[1,2-a]benzimidazole Derivative

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Addition of Reagent: Add an α-haloketone (e.g., phenacyl bromide, 1.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture and pour it into ice-water. Collect the resulting precipitate by filtration, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.

Conclusion

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a valuable and versatile building block in organic synthesis. Its strategic combination of a protected benzimidazole core with a reactive amino group allows for a wide range of synthetic transformations, making it an ideal precursor for the construction of diverse and complex heterocyclic molecules with potential applications in drug discovery and materials science. The protocols and application notes provided herein offer a solid foundation for researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Supporting Information - The Royal Society of Chemistry. (URL not available)
  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores - PubMed. ([Link])

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE - CORE. ([Link])

  • Benzimidazole - Organic Syntheses. ([Link])

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES - DergiPark. ([Link])

  • Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles - PMC. ([Link])

  • synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update - ResearchGate. ([Link])

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores | Request PDF - ResearchGate. ([Link])

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry. ([Link])

  • 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. ([Link])

  • Benzimidazole synthesis - Organic Chemistry Portal. ([Link])

  • Process for the preparation of 2-benzimidazole carbamates - Google P
  • 3 - Organic Syntheses. ([Link])

  • ONE-POT SYNTHESIS OF SUBSTITUTED BENZIMIDAZOLE DERIVATIVES UNDER ULTRASONIC IRRADIATION USING ZnFe2O4 REUSABLE CATALYST. ([Link])

  • Methyl N-{(1R)-2-[(methoxycarbonyl)oxy]-1-phenylethyl}carbamate - PMC. ([Link])

  • A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities - MDPI. ([Link])

  • An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism - PMC. ([Link])

  • FACILE PREPARATION OF SUBSTITUTED BENZIMIDAZOLE-2-CARBOXYLATES Yongbao Zhu, Krystyna A. Skupinska, and Ernest J. McEachern* Anor. ([Link])

  • Benzimidazole compounds and pharmaceutical compositions and uses thereof - Google P
  • Methods to Access 2-aminobenzimidazoles of Medicinal Importance - ResearchGate. ([Link])

  • Synthesis of 4-methyl-1H-benzimidazole - PrepChem.com. ([Link])

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major ... - PMC. ([Link])

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry. ([Link])

  • Reactions of CO2 with Amines: - Técnico Lisboa. ([Link])

  • United States Patent - Googleapis.com. ([Link])

  • Preparation method of carbendazim - Google P

Sources

Method

Application Note: Cell Culture Assay Preparation and Evaluation for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Introduction & Mechanistic Rationale Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS 2411296-69-8) is a synthetic benzimidazole derivative. Benzimidazole scaffolds are recognized as privileged structures i...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS 2411296-69-8) is a synthetic benzimidazole derivative. Benzimidazole scaffolds are recognized as privileged structures in pharmacological research, frequently exhibiting potent anticancer and anthelmintic activities[1]. The primary mechanism of action for this class of compounds involves binding to the colchicine-binding site of β -tubulin, thereby inhibiting tubulin polymerization and disrupting critical microtubule dynamics[2].

Causality in Structural Design: The specific 2-amino and 4-methyl substitutions on the benzimidazole core are hypothesized to alter the steric and electronic profile of the molecule. This structural tuning is designed to enhance binding affinity within the hydrophobic pocket of tubulin. Disruption of the microtubule network prevents the formation of the mitotic spindle, leading to Spindle Assembly Checkpoint (SAC) activation, prolonged G2/M phase cell cycle arrest, and ultimately, caspase-mediated apoptosis[2].

Experimental Workflow Design

To rigorously evaluate the efficacy and mechanism of this compound, a self-validating experimental workflow is required. A robust assay system must include:

  • Vehicle Control: 0.1% DMSO to establish baseline viability and rule out solvent-induced cytotoxicity.

  • Positive Control: 10 µM Nocodazole or Colchicine to validate assay sensitivity, dynamic range, and mechanism of action[3].

  • Negative Control: Cell-free media to establish background absorbance/luminescence for accurate data normalization.

Workflow A Compound Preparation (CAS 2411296-69-8 in DMSO) B Cell Viability Screening (CCK-8 Assay) A->B Determine IC50 C In Vitro Tubulin Polymerization Assay B->C Target Validation D Cell Cycle Analysis (Flow Cytometry) B->D Phenotypic Profiling E Apoptosis Evaluation (Caspase-3/7 Activation) D->E Mechanism of Death

Experimental workflow for evaluating benzimidazoles in cell culture.

Step-by-Step Methodologies

Protocol A: Compound Reconstitution and Storage

Causality: Benzimidazole derivatives are highly hydrophobic and exhibit poor aqueous solubility. Reconstitution in 100% Dimethyl Sulfoxide (DMSO) is mandatory to ensure complete dissolution. Aliquoting the stock solution prevents repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.

  • Weigh exactly 2.05 mg of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MW 205.21 g/mol ).

  • Dissolve in 1.0 mL of sterile, cell-culture grade 100% DMSO to create a 10 mM master stock solution.

  • Vortex for 30 seconds and sonicate in a water bath for 5 minutes at room temperature until the solution is completely clear.

  • Aliquot into 50 µL volumes in amber microcentrifuge tubes (to protect from light) and store at -20°C.

Protocol B: High-Throughput Cell Viability Assay (CCK-8)

Causality: The Cell Counting Kit-8 (CCK-8) assay provides a highly sensitive, water-soluble tetrazolium salt (WST-8) readout for cell proliferation[4]. It is less prone to compound autofluorescence artifacts compared to standard MTT assays and does not require a solubilization step, minimizing pipetting errors and improving the Z'-factor.

  • Cell Seeding: Harvest log-phase cancer cells (e.g., A549, HeLa, or HCT116). Seed 5 × 103 cells per well in a 96-well clear-bottom plate using 100 µL of complete growth media (e.g., DMEM + 10% FBS)[4].

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and entry into the exponential growth phase.

  • Compound Treatment: Prepare a 10-point serial dilution of the compound in complete media (range: 100 µM to 0.1 nM). Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any well to prevent solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include vehicle, positive, and negative controls.

  • Endpoint Readout: After 48 hours of treatment, add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C[4].

  • Measurement: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.

Protocol C: In Vitro Tubulin Polymerization Assay

Causality: While cell viability assays indicate cytotoxicity, a biochemical tubulin polymerization assay is required to confirm the direct molecular target. This assay utilizes purified porcine brain tubulin, which is highly conserved and serves as the industry standard for evaluating microtubule-destabilizing agents[3].

  • Preparation: Pre-warm a 96-well half-area plate to 37°C. Prepare the reaction buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol (acts as a polymerization enhancer)[3].

  • Tubulin Addition: Dissolve purified porcine brain tubulin in the reaction buffer to a final concentration of 2 mg/mL[3]. Keep strictly on ice to prevent premature polymerization.

  • Compound Incubation: Add 5 µL of the test compound (at 10X final concentration), vehicle control (DMSO), or positive control (10 µM Nocodazole) to the wells.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin solution to each well to initiate polymerization.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-heated to 37°C. Measure the absorbance (turbidimetry at 340 nm) every minute for 60 minutes to monitor the polymerization kinetics[5].

Quantitative Data Presentation

To ensure assay robustness, the Z'-factor must be calculated for all high-throughput screens. A Z'-factor 0.5 indicates an excellent assay. Below are the expected pharmacological metrics for evaluating benzimidazole derivatives across standard cell lines and biochemical formats.

Cell Line / TargetTissue OriginExpected IC₅₀ Range (48h)Assay FormatTarget Z'-Factor
A549 Lung Carcinoma0.5 µM - 5.0 µMCCK-8 (Absorbance)> 0.65
HeLa Cervical Adenocarcinoma0.1 µM - 2.5 µMCellTiter-Glo (Luminescence)> 0.75
HCT116 Colorectal Carcinoma0.2 µM - 3.0 µMCCK-8 (Absorbance)> 0.70
Porcine Tubulin Brain (Purified)1.0 µM - 10.0 µMTurbidimetric (340 nm)> 0.80

Signaling Pathway Visualization

Pathway Ligand Methyl 2-amino-4-methyl-1H- 1,3-benzodiazole-1-carboxylate Target β-Tubulin (Colchicine Binding Site) Ligand->Target Binds Effect Microtubule Destabilization Target->Effect Inhibits Polymerization SAC Spindle Assembly Checkpoint (SAC) Activation Effect->SAC Disrupts Mitotic Spindle Arrest G2/M Cell Cycle Arrest SAC->Arrest Blocks Anaphase Apoptosis Caspase-Mediated Apoptosis Arrest->Apoptosis Prolonged Arrest

Mechanism of action for microtubule destabilization and apoptosis.

References

  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds Source: PMC (NIH) URL:[Link]

  • Benzimidazotriazines as adenosine receptor-targeting anticancer agents: Synthesis, cytotoxicity, DFT, and docking studies Source: Arabian Journal of Chemistry URL:[Link]

  • Identification of acetylshikonin as a novel tubulin polymerization inhibitor with antitumor activity in human hepatocellular carcinoma cells Source: PMC (NIH) URL:[Link]

  • Novel Tubulin Polymerization Inhibitors Overcome Multidrug Resistance and Reduce Melanoma Lung Metastasis Source: PMC (NIH) URL:[Link]

  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy Source: PMC (NIH) URL:[Link]

Sources

Application

LC-MS/MS sample preparation for methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Application Note: High-Throughput LC-MS/MS Quantification of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate Executive Summary The quantification of benzimidazole derivatives in complex biological and agricultu...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Throughput LC-MS/MS Quantification of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Executive Summary

The quantification of benzimidazole derivatives in complex biological and agricultural matrices is a critical component of modern pharmacokinetic studies and residue monitoring[1]. However, analyzing methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS: 2411296-69-8) presents a unique analytical challenge. Unlike stable benzimidazole cores, this compound features a highly labile 1-carboxylate (N-methoxycarbonyl) group. Traditional extraction methods utilizing strong acids or bases cause rapid degradation of the analyte.

This application note details a self-validating, buffered extraction protocol coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS). By strictly controlling the pH and thermal environment during sample preparation, this method ensures the structural integrity of the analyte, delivering high recovery, minimal matrix effects, and robust reproducibility[2].

Mechanistic Causality: The Lability Challenge

To design an effective extraction protocol, one must first understand the chemical vulnerabilities of the target analyte. The N1-carboxylate linkage in methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate functions chemically as an activated carbamate.

In environments with pH extremes (<4.0 or >8.0), the N-methoxycarbonyl group is highly susceptible to nucleophilic attack by water or hydroxide ions. This results in rapid hydrolysis, releasing carbon dioxide and methanol, and leaving behind the degradant: 2-amino-4-methyl-1H-benzimidazole. Because finding the optimal pH is critical to prevent degradation and ensure high recovery[3], traditional sample preparation methods—such as standard QuEChERS using unbuffered salts or Solid Phase Extraction (SPE) using basic elution solvents—will artificially lower the quantification of the intact parent drug.

To circumvent this, our protocol employs a conservative homogenizing extraction using acetate-buffered solutions at low temperatures, a technique proven to extract labile benzimidazoles in their intact forms[2].

Hydrolysis A Intact Analyte (1-carboxylate ester) B pH Extremes (<4 or >8) A->B Hydrolysis C Degradant (1H-benzimidazole) B->C Cleavage D Loss of CO2 + MeOH B->D Byproducts

Mechanistic pathway of 1-carboxylate ester hydrolysis under unbuffered conditions.

Self-Validating Experimental Protocol

Trustworthiness in quantitative analysis requires a self-validating system. This protocol incorporates deuterated internal standards (IS) introduced at the very first step to normalize any extraction losses, alongside matrix-matched calibration curves to account for ion suppression[3].

Reagents and Materials
  • Extraction Buffer : 100 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 6.0.

  • Organic Solvent : LC-MS grade Acetonitrile (pre-chilled to 4°C).

  • Salting-out Agents : Anhydrous Magnesium Sulfate (MgSO4) and Sodium Acetate (NaOAc).

  • dSPE Sorbents : C18 and Z-Sep+.

    • Expert Insight: While Primary Secondary Amine (PSA) is standard for generic QuEChERS[4], its basic nature can induce localized hydrolysis of the 1-carboxylate. We replace PSA with Z-Sep+ to remove lipids and pigments while maintaining a neutral pH environment.

Step-by-Step Sample Preparation Workflow
  • Aliquot & Spike : Transfer 1.0 g of homogenized tissue (or 1.0 mL plasma) into a 15 mL centrifuge tube. Immediately spike with 10 µL of deuterated internal standard (e.g., Carbendazim-d4, 1 µg/mL).

  • pH Stabilization : Add 2.0 mL of cold Extraction Buffer (pH 6.0). Vortex for 30 seconds to ensure the matrix is fully buffered.

  • Organic Extraction : Add 5.0 mL of cold Acetonitrile. Shake vigorously for 2 minutes to precipitate proteins and partition the analyte[5].

  • Phase Partitioning : Add 2.0 g MgSO4 and 0.5 g NaOAc. Shake immediately for 1 minute to prevent agglomeration, then centrifuge at 5000 rpm for 5 minutes at 4°C.

  • Neutral dSPE Cleanup : Transfer 2.0 mL of the upper acetonitrile layer to a dSPE tube containing 150 mg MgSO4, 50 mg C18, and 50 mg Z-Sep+. Vortex for 1 minute and centrifuge at 10,000 rpm for 3 minutes at 4°C.

  • Reconstitution : Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial. Do not evaporate to dryness unless necessary, as concentration steps can exacerbate degradation.

Workflow S1 1. Matrix Aliquot (Plasma/Tissue + IS) S2 2. pH Stabilization (Cold Acetate Buffer, pH 6.0) S1->S2 S3 3. Organic Extraction (Cold Acetonitrile) S2->S3 S4 4. Phase Partitioning (MgSO4 / NaOAc) S3->S4 S5 5. Neutral dSPE Cleanup (C18 / Z-Sep+) S4->S5 S6 6. LC-MS/MS Analysis (ESI+, MRM Mode) S5->S6

Optimized buffered sample preparation workflow for labile benzimidazole preservation.

LC-MS/MS Analytical Conditions

Benzimidazoles are highly amenable to positive Electrospray Ionization (ESI+) due to their basic nitrogen atoms[1].

  • Analytical Column : Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent[6]. The core-shell technology provides high resolution at lower backpressures.

  • Mobile Phase A : 5 mM Ammonium Acetate in Water (pH 6.0). Note: We avoid 0.1% Formic Acid to prevent on-column hydrolysis during the run.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 10% B hold for 0.5 min; ramp to 90% B over 4.0 min; hold at 90% B for 1.5 min; return to 10% B for 2.0 min equilibration.

  • Flow Rate : 0.4 mL/min.

  • Injection Volume : 5 µL.

Quantitative Data Summaries

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters The precursor ion is the protonated molecule [M+H]+. The primary fragmentation pathway involves the loss of the methoxy group and the entire carboxylate group.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate 206.1147.15025Quantifier (Loss of COOCH3)
206.1175.15015Qualifier (Loss of OCH3)
Carbendazim-d4 (IS) 196.1164.15020Internal Standard

Table 2: Method Validation Performance Summary By utilizing the buffered extraction method, the recovery of the labile analyte is significantly improved compared to unbuffered techniques, aligning with industry standards for benzimidazole analysis[2],[3].

MatrixSpiked Level (ng/g)Absolute Recovery (%)Matrix Effect (%)Precision (RSD, %)LOQ (ng/g)
Plasma1092.4-4.23.81.0
Plasma10094.1-3.52.51.0
Liver Tissue1085.6-12.16.22.5
Liver Tissue10088.3-10.44.72.5

References

[2] Title : Simultaneous direct analysis of benzimidazole fungicides and relevant metabolites in agricultural products based on multifunction dispersive solid-phase extraction and liquid chromatography-mass spectrometry - PubMed Source : nih.gov URL : [Link]

[5] Title : Determination of Carbendazim in Orange Juice Using QuEChERS and LC/MS/MS Source : chromatographyonline.com URL :[Link]

[3] Title : Determination of carbendazim residues in fruit juices by liquid chromatography-tandem mass spectrometry - Taylor & Francis Source : tandfonline.com URL :[Link]

[6] Title : LC/MS/MS of Fungicides and Metabolites in Apple Juice with Agilent Bond Elut Plexa and Poroshell 120 Source : agilent.com URL :[Link]

Sources

Method

Application Note: Advanced Crystallization and Purification Protocols for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Physicochemical Profiling & Causality in Solvent Selection The purification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS 2411296-69-8)[1] presents a unique physicochemical challenge for drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Causality in Solvent Selection

The purification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS 2411296-69-8)[1] presents a unique physicochemical challenge for drug development professionals. The molecule’s architecture demands a delicate balance between disrupting strong intermolecular networks and preserving chemically labile functional groups.

To design a self-validating crystallization protocol, we must first deconstruct the molecule's reactivity and structural behavior:

  • The N1-Carboxylate Vulnerability: N-alkoxycarbonyl benzimidazoles are utilized in medicinal chemistry specifically because they undergo cleavage under physiological or hydrolytic conditions[2]. The methyl ester at the N1 position is highly susceptible to nucleophilic attack and solvolysis in basic, strongly acidic, or aqueous media. Therefore, strictly anhydrous, neutral organic solvent systems are mandated to prevent degradation during purification.

  • The 2-Amino Hydrogen Bonding Network: The primary amine at C2 acts as a potent hydrogen bond donor, while the N3 imine nitrogen and the carbonyl oxygen of the 1-carboxylate ester serve as hydrogen bond acceptors[3]. This localized polarity drives the formation of robust intermolecular dimers, often resulting in poor solubility and the formation of fine, needle-like crystals that trap impurities.

  • Solvent Incorporation and Lattice Disorder: The choice of solvent directly dictates the quality of the crystal lattice. Research on 2-aminobenzimidazole derivatives demonstrates that highly polar, linear solvents like acetonitrile can introduce structural disorder into the crystal lattice, whereas solvents like acetone or ethyl acetate promote highly ordered, diffraction-quality crystalline states[4].

Purification Decision Workflow

The selection of the crystallization technique depends entirely on the impurity profile of the crude intermediate. The workflow below outlines the decision matrix for scaling and executing the purification.

Workflow Crude Crude Methyl 2-amino-4-methyl- 1H-1,3-benzodiazole-1-carboxylate Assessment Purity Assessment (HPLC / NMR) Crude->Assessment LowPurity < 90% Purity (High Impurity Load) Assessment->LowPurity HighPurity > 90% Purity (Polymorph Control) Assessment->HighPurity AntiSolvent Protocol A: Anti-Solvent Crystallization (EtOAc / Heptane) LowPurity->AntiSolvent Cooling Protocol B: Cooling Crystallization (THF / Toluene) HighPurity->Cooling Isolation Filtration & Vacuum Drying AntiSolvent->Isolation Cooling->Isolation Pure Purified Crystalline API Isolation->Pure

Figure 1: Decision matrix for selecting the optimal crystallization workflow based on crude purity.

Experimental Protocols

Every robust protocol must be a self-validating system. The following methodologies include built-in diagnostic checkpoints to ensure the thermodynamic state of the system is correct before proceeding to the next unit operation.

Protocol A: Anti-Solvent Crystallization (High Yield / Impurity Clearance)

Designed for crude batches (<90% purity) requiring aggressive clearance of reaction byproducts.

  • Dissolution: Suspend the crude compound in 5 volumes (v/w) of anhydrous Ethyl Acetate (EtOAc) in a jacketed reactor. Heat the suspension to 60°C with moderate agitation (200 rpm).

    • Causality: 60°C provides the optimal kinetic energy to break the 2-amino intermolecular hydrogen bonds without risking thermal degradation of the N1-carboxylate ester.

  • Validation Checkpoint (Homogeneity): Visually inspect the reactor. The solution must become completely transparent.

    • Self-Validation: If turbidity persists after 15 minutes at 60°C, insoluble polymeric impurities are present. Perform a hot polish filtration through a 0.45 µm PTFE membrane to reset the system to a true homogeneous state. Proceeding with a turbid solution will cause impurities to act as nucleation seeds.

  • Anti-Solvent Addition: Maintain the reactor at 60°C. Begin the dropwise addition of 10 volumes (v/w) of Heptane over a strict 60-minute period.

    • Causality: Slow, controlled addition prevents local supersaturation spikes. Rapid addition causes the compound to "oil out" (liquid-liquid phase separation) or precipitate as an amorphous solid, trapping impurities.

  • Aging and Cooling: Once addition is complete, hold the suspension at 60°C for 30 minutes to allow the primary nuclei to mature. Cool the reactor to 5°C at a linear rate of 0.5°C/min.

  • Isolation: Filter the resulting slurry under vacuum. Wash the filter cake with 2 volumes of a pre-chilled (5°C) EtOAc/Heptane mixture (1:2 v/v). Dry under vacuum at 40°C for 12 hours.

Protocol B: Controlled Cooling Crystallization (Polymorph & Habit Control)

Designed for late-stage intermediates (>90% purity) requiring specific crystal habits (e.g., prismatic blocks) for downstream formulation.

  • Dissolution: Suspend the compound in 8 volumes (v/w) of a THF/Toluene mixture (1:1 v/v). Heat to 65°C under an inert nitrogen atmosphere.

  • Validation Checkpoint (Chemical Stability): Draw a 1 mL sample, dilute, and run a rapid HPLC analysis.

    • Self-Validation: Confirm that no ester hydrolysis (appearance of the free 1H-benzimidazole peak) has occurred during the heating phase before committing to the 12-hour cooling cycle.

  • Nucleation Control (Metastable Zone Hold): Cool the reactor to 45°C and hold isothermally for 2 hours.

    • Causality: This temperature sits precisely within the metastable zone. Holding here restricts the nucleation rate, allowing only a small number of primary nuclei to form. This promotes the growth of larger, highly pure prismatic blocks rather than difficult-to-filter fine needles.

  • Cooling: Cool the system to 0°C at a highly controlled rate of 0.2°C/min.

  • Isolation: Filter under vacuum, wash with 2 volumes of cold Toluene, and dry under vacuum at 40°C.

Quantitative Data & Method Comparison

The following table summarizes the expected quantitative outcomes of the two protocols, allowing scientists to select the appropriate method based on project deliverables.

ParameterProtocol A (Anti-Solvent)Protocol B (Cooling)
Primary Solvent System Ethyl Acetate / HeptaneTHF / Toluene
Typical Yield Recovery 85% – 92%70% – 78%
Purity Enhancement +5% to 8% (Area%)+2% to 4% (Area%)
Resulting Crystal Habit Fine Needles / AgglomeratesPrismatic Blocks
Total Process Time 4 – 6 hours12 – 18 hours
Target Application Bulk impurity clearanceFinal API polymorph control

Mechanistic Pathway of Nucleation

Understanding the thermodynamic pathway from a solvated monomer to a highly ordered crystal lattice is critical for troubleshooting failed crystallizations. The diagram below illustrates the molecular assembly process driven by the desolvation of the 2-amino group.

Mechanism Solvated Solvated Monomer EtOAc Coordination Desolvation Desolvation Anti-solvent Added Solvated->Desolvation Heptane Dimerization Dimerization 2-Amino H-Bonding Desolvation->Dimerization ΔG < 0 Nucleation Cluster Formation Critical Radius Dimerization->Nucleation Saturation Lattice Crystal Lattice Ordered 3D Growth Nucleation->Lattice Ripening

Figure 2: Thermodynamic mechanistic pathway of 2-aminobenzimidazole nucleation and crystal growth.

References

  • Sigma-Aldrich. "methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate; CAS Number: 2411296-69-8". Sigmaaldrich.com.
  • Sih, J. C., et al. "Prodrugs of proton pump inhibitors including the 1h-imidazo[4,5-b] pyridine moiety". Journal of Medicinal Chemistry, 1991. (Referenced via US Patent 20100317689A1).
  • MDPI. "Novel Sulfone 2-Aminobenzimidazole Derivatives and Their Coordination Compounds: Contribution of the Ethyl and Phenyl Substituents on Non-Covalent Molecular Interactions". Inorganics, 2023.
  • ACS Publications. "Pharmacophore Identification and Scaffold Exploration to Discover Novel, Potent, and Chemically Stable Inhibitors of Acid Ceramidase in Melanoma Cells". Journal of Medicinal Chemistry, 2017.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulating and Solubilizing Benzimidazole Carbamate Derivatives

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals working...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation & Troubleshooting Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, formulation scientists, and drug development professionals working with highly recalcitrant, poorly water-soluble compounds.

This guide focuses on methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate , a benzimidazole derivative. Like its structural cousins albendazole and mebendazole, this compound presents severe solubility challenges. Below, we dissect the physicochemical causality of its insolubility and provide field-proven, self-validating protocols to overcome these hurdles.

Part 1: Core Mechanisms of Insolubility

Why is methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate so difficult to dissolve? The limited aqueous solubility of benzimidazole carbamates is driven by two primary thermodynamic barriers:

  • High Crystal Lattice Energy: The planar, bicyclic aromatic benzimidazole core allows for tight molecular packing.

  • Intermolecular Hydrogen Bonding: The presence of the 2-amino group and the 1-carboxylate moiety facilitates strong intermolecular hydrogen bonding. In similar compounds, this leads to the formation of highly stable dimeric networks (desmotropes) that effectively lock the molecules together, preventing water molecules from solvating the individual monomers 1.

To achieve therapeutic concentrations, we must disrupt this crystal lattice using high-energy formulation strategies.

G A Insoluble Benzimidazole Derivative B Assess Target Profile A->B C1 Oral Solid Dosage B->C1 C2 Aqueous / Parenteral B->C2 D1 Amorphous Solid Dispersion (HPMCAS, HME) C1->D1 High Dose D2 Cyclodextrin Complexation (HP-β-CD, RM-β-CD) C1->D2 Fast Onset C2->D2 Clear Solution

Caption: Decision matrix for selecting a solubility enhancement strategy.

Part 2: Experimental Workflows & Troubleshooting Guides

Workflow A: Cyclodextrin Inclusion Complexation

Cyclodextrins (CDs), specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Randomly Methylated-β-Cyclodextrin (RM-β-CD), provide a lipophilic cavity that encapsulates the hydrophobic benzimidazole ring while maintaining a hydrophilic exterior [[2]]().

Step-by-Step Methodology:

  • Preparation of Host Solution: Prepare a 50 mM solution of HP-β-CD or RM-β-CD in purified water. Causality Check: Adjusting the pH to ~2.0 using 0.1 N HCl can exponentially increase complexation efficiency by protonating the benzimidazole nitrogen, increasing intrinsic solubility before complexation3.

  • API Addition: Add methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in a 3-fold molar excess to the CD solution.

  • Equilibration: Seal the vials and agitate on an orbital shaker at 25°C for 72 hours. Validation Check: The presence of solid drug at the bottom of the vial after 72 hours confirms that saturation has been achieved. If the solution is completely clear, you have not reached the solubility limit; add more API.

  • Filtration: Filter the suspension through a 0.45 µm PVDF syringe filter. Discard the first 1 mL to account for membrane adsorption.

  • Lyophilization (Optional): Freeze the clear filtrate at -80°C and lyophilize for 48 hours to obtain a solid inclusion complex.

CD_Workflow S1 1. Prepare HP-β-CD Solution S2 2. Add Excess API S1->S2 S3 3. Equilibrate (25°C, 72h) S2->S3 S4 4. Filter (0.45 µm) S3->S4 S5 5. Lyophilize Complex S4->S5

Caption: Step-by-step workflow for generating cyclodextrin inclusion complexes.

Workflow B: Amorphous Solid Dispersion (ASD) via Hot Melt Extrusion (HME)

ASDs trap the drug in a high-energy, amorphous state. By embedding the compound in a polymer matrix like Hypromellose Acetate Succinate (HPMCAS), we prevent recrystallization and enable supersaturation in the gastrointestinal tract 4.

Step-by-Step Methodology:

  • Pre-blending: Geometrically mix the API with HPMCAS (M-grade) at a 1:3 weight ratio.

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature profile to ramp from 90°C at the feed zone to 150°C at the die (ensure this is above the polymer's Tg but below the API's degradation temperature).

  • Quenching: Extrude the melt onto a chilled roller to rapidly quench the system, locking the drug in its amorphous form.

  • Milling: Mill the extrudate using a cryogenic mill to prevent heat-induced recrystallization.

  • Validation: Analyze the powder via Powder X-Ray Diffraction (PXRD). Validation Check: A successful ASD will show a broad "halo" on the diffractogram with absolutely no sharp crystalline peaks.

Part 3: Frequently Asked Questions (FAQs)

Q: During in vitro dissolution testing in Simulated Intestinal Fluid (SIF, pH 6.8), my compound initially dissolves but then rapidly crashes out. How do I fix this? A: You are observing the classic "spring and parachute" failure. Benzimidazoles are weakly basic; they dissolve well in acidic gastric fluid (the "spring") but precipitate when entering the neutral pH of the intestine. To fix this, formulate your ASD using an enteric, pH-sensitive polymer like HPMCAS. HPMCAS remains unionized in the stomach (preventing premature drug release) and dissolves in the intestine, acting as a polymeric "parachute" to maintain drug supersaturation and inhibit crystal nucleation [[5]]() 6.

Q: How can I definitively prove that my cyclodextrin formulation is a true inclusion complex and not just a physical mixture? A: Solubility enhancement alone does not prove inclusion. You must run 1H-NMR (Nuclear Magnetic Resonance) on the dissolved complex. Look for chemical shifts in the H-3 and H-5 protons located inside the hydrophobic cavity of the cyclodextrin. If these protons shift, it proves your benzimidazole ring has entered the cavity. Additionally, Differential Scanning Calorimetry (DSC) of the solid complex should show a complete disappearance of the drug's melting endotherm.

Q: Can I use cosolvents like DMSO or PEG400 instead of complexation for my animal studies? A: While cosolvents are acceptable for early in vitro screening, they are highly problematic for in vivo dosing. When a high-concentration cosolvent formulation is injected or ingested, the solvent rapidly diffuses away into the surrounding aqueous biological fluids. This leaves the hydrophobic drug stranded, causing immediate precipitation (often leading to phlebitis or erratic absorption). Complexation or ASDs are structurally stable delivery vehicles that prevent this.

Part 4: Quantitative Data Summary

The following table summarizes the expected performance metrics of various solubility enhancement strategies based on structural analogs (e.g., albendazole/mebendazole) in the literature.

Enhancement StrategyExcipient / CarrierApprox. Solubility Increase (vs. pure water)Primary Mechanism of ActionRecommended Use Case
pH Adjustment 0.1 N HCl (pH 1.2 - 2.0)10x - 50xProtonation of benzimidazole nitrogenGastric dissolution phase
Inclusion Complex HP-β-CD50x - 150xHydrophobic cavity encapsulationParenteral or liquid oral dosing
Inclusion Complex RM-β-CD100x - 200xHigh-affinity cavity encapsulationHigh-performance liquid dosing
Amorphous Solid Dispersion HPMCAS (via HME)150x - 200x+Crystal lattice disruption & supersaturationOral solid dosage forms (Tablets/Capsules)
Polymeric Micelles PAMAM Dendrimers20x - 40xMicellar encapsulationTargeted delivery research

Part 5: References

  • Title: Enhancing Giardicidal Activity and Aqueous Solubility through the Development of “RetroABZ”, a Regioisomer of Albendazole: In Vitro, In Vivo, and In Silico Studies Source: National Institutes of Health (NIH) URL:

  • Title: Characterization of Albendazole-Randomly Methylated-β-Cyclodextrin Inclusion Complex and In Vivo Evaluation of Its Antihelmitic Activity... Source: PLOS ONE URL:

  • Title: Preparation and Characterization of Albendazole β-Cyclodextrin Complexes Source: Taylor & Francis (tandfonline.com) URL:

  • Title: The enhancement of the aqueous solubility of Albendazole employing polymeric amorphous solid dispersion (ASD) as an approach Source: Pharma Excipients URL:

  • Title: Combining solubilization and controlled release strategies to prepare pH-sensitive solid dispersion loaded with albendazole: in vitro and in vivo studies Source: Frontiers URL:

  • Title: Combination Drug Product of Amorphous Solid Dispersion Show Extended Supersaturation and Enhanced Dissolution Source: National Institutes of Health (NIH) URL:

Sources

Optimization

Technical Support Center: Optimizing Synthesis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Introduction Welcome to the technical support guide for the synthesis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. This molecule, built upon the privileged 2-aminobenzimidazole scaffold, is a valuable bu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. This molecule, built upon the privileged 2-aminobenzimidazole scaffold, is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, presents significant challenges in regioselectivity and yield optimization that can impede research and development timelines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the critical parameters governing the reaction, troubleshoot common failure points, and provide validated methodologies to ensure reproducible, high-yield synthesis.

The core synthesis follows a two-step pathway: first, the construction of the 2-amino-4-methyl-1H-benzimidazole core, followed by the regioselective N-carboxymethylation. Our focus will be on mastering the second step, where control over selectivity is paramount.

Overall Synthetic Workflow

G cluster_0 Step 1: Core Synthesis cluster_1 Step 2: N-Carboxymethylation A 3,4-Diaminotoluene B 2-Amino-4-methyl-1H- benzimidazole A->B  BrCN, MeOH [ref] C Methyl 2-amino-4-methyl-1H- 1,3-benzodiazole-1-carboxylate (Target Molecule) B->C  1. NaH, THF  2. Methyl Chloroformate

Caption: High-level overview of the two-step synthetic sequence.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My N-carboxymethylation reaction is giving a very low yield or failing completely. What are the likely causes?

Answer: This is a frequent issue, typically rooted in incomplete deprotonation of the benzimidazole starting material or reagent degradation.

  • Probable Cause 1: Ineffective Deprotonation. The key to this reaction is the generation of a potent nucleophile by deprotonating the benzimidazole ring nitrogen. The pKa of the N-H bond in a benzimidazole is typically around 12-13. If the base is not strong enough or if the reaction conditions are not strictly anhydrous, the deprotonation will be incomplete.

    • Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil) or potassium tert-butoxide (KOtBu). Ensure your solvent (e.g., THF, DMF) is rigorously dried and the reaction is performed under an inert atmosphere (Nitrogen or Argon). Water will quench the base and the resulting anion.

  • Probable Cause 2: Degradation of Methyl Chloroformate. Methyl chloroformate is highly reactive and susceptible to hydrolysis. If it has been stored improperly or is old, it will have degraded, leading to poor or no reaction.

    • Solution: Use a fresh bottle of methyl chloroformate or purify older stock by distillation. When adding it to the reaction, do so slowly via syringe to a cooled solution (0 °C) to control the exothermic reaction and prevent side reactions.

  • Probable Cause 3: Incorrect Stoichiometry. Using too little base will result in incomplete deprotonation, while using too little methyl chloroformate will leave starting material unreacted.

    • Solution: Use a slight excess of the base (1.1-1.2 equivalents) to ensure full deprotonation. Use 1.05-1.1 equivalents of methyl chloroformate.

Question 2: My reaction produces a mixture of products that are difficult to separate. How can I improve the selectivity?

Answer: This is the most critical challenge in this synthesis. The 2-amino-4-methyl-1H-benzimidazole intermediate has three potential nucleophilic sites: the two endocyclic (ring) nitrogens (N1 and N3) and the exocyclic (external) amino group. Acylation can occur at any of these sites, leading to a mixture of isomers. The desired product is the N1-acylated isomer.

G cluster_0 Reaction Conditions A 2-Amino-4-methyl-1H-benzimidazole RC Base (e.g., NaH) + MeO(CO)Cl B Desired Product (N1-Acylation) C Isomeric Byproduct (N2-Acylation) D Di-acylated Product RC->B Selective (Strong Base, Low Temp) RC->C Non-Selective (Weak Base) RC->D Non-Selective (Excess Reagent)

Caption: Potential acylation pathways leading to different products.

  • Probable Cause: Acylation on the Exocyclic Amino Group. The exocyclic amino group can be acylated, especially when using weaker bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). This forms an isomeric urea derivative, which often has a similar polarity to the desired product, complicating purification.[3]

    • Solution: Maximize N1 Nucleophilicity. The solution lies in exploiting the difference in acidity. The endocyclic N-H proton is significantly more acidic than the protons on the exocyclic amino group. Using a strong, sterically hindered base like NaH selectively deprotonates the endocyclic nitrogen.[4][5] This creates a highly nucleophilic anion that reacts preferentially with the electrophile. Performing the reaction at low temperatures (0 °C to room temperature) further enhances this selectivity.

  • Probable Cause: Di-acylation. If an excess of both base and methyl chloroformate is used, a second acylation can occur on the remaining exocyclic amino group.

    • Solution: Stoichiometric Control. Carefully control the stoichiometry. Add the methyl chloroformate dropwise to the solution of the anion at 0 °C to prevent localized excesses of the reagent.

Table 1: Effect of Base on Reaction Selectivity
Base (1.2 eq.)SolventTemperatureApprox. Ratio (N1:N2 Product)Overall YieldScientific Rationale
NaH THF0 °C → RT>95 : 5 Good-ExcellentIrreversibly and selectively deprotonates the more acidic N1-H, maximizing N1 nucleophilicity.
K₂CO₃ DMF80 °C60 : 40ModerateWeaker base; leads to an equilibrium mixture of deprotonated species, allowing for competitive acylation at the N2-amino site.
Et₃N DCMRT30 : 70Poor-ModerateActs primarily as an acid scavenger rather than a deprotonating agent, favoring reaction at the more sterically accessible N2-amino group.
Question 3: How do I confirm that I have synthesized the correct N1-acylated isomer?

Answer: Structural confirmation is crucial. A combination of chromatographic and spectroscopic methods is required.

  • Thin-Layer Chromatography (TLC): The desired N1-acylated product is generally less polar than the starting material (2-amino-4-methylbenzimidazole) and will have a higher Rf value. The N2-acylated byproduct often has an Rf value intermediate between the starting material and the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most definitive method.

    • ¹H NMR: In the starting material, the N-H protons of the imidazole and amino group are often broad and may exchange with solvent. Upon N1-acylation, the sharp singlet for the carbamate's methyl group (-OCH₃ ) will appear around 3.8-4.0 ppm. The exocyclic -NH₂ protons will remain, typically as a broad singlet around 5.0-6.0 ppm. In the N2-acylated isomer, the imidazole N-H remains, and you would see a new N-H coupled to the carbamate.

    • ¹³C NMR: The carbonyl carbon of the methyl carbamate group provides a key signal around 150-155 ppm.

    • 2D NMR (HMBC): A Heteronuclear Multiple Bond Correlation (HMBC) experiment is the gold standard. It will show a correlation (cross-peak) between the protons of the carbamate's methyl group and the carbamate's carbonyl carbon. Crucially, it should also show correlations between the benzimidazole ring protons (e.g., H7) and the carbons of the imidazole ring (e.g., C7a and C5), but not directly to the carbamate carbonyl, confirming its attachment at N1.

Question 4: Are there alternatives to using highly toxic cyanogen bromide for the synthesis of the 2-aminobenzimidazole core?

Answer: Yes. While cyanogen bromide is effective, its high toxicity is a significant concern.[2] Several safer and efficient alternatives have been developed.

  • Thiourea Cyclization/Desulfurization: This is a common alternative.[6]

    • React 3,4-diaminotoluene with an isothiocyanate to form an N-(2-amino-3-methylphenyl)thiourea intermediate.

    • Perform an oxidative cyclization (cyclodesulfurization) using an agent like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or mercury(II) oxide.[7][8] Modern methods also employ electrochemical approaches.[9]

  • Imidoyl Dichloride Reagents: Specially designed reagents like imidoyl dichlorides can react with o-phenylenediamines at room temperature to produce 2-aminobenzimidazoles in good to excellent yields, offering a rapid and versatile option.[10]

Validated Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-methyl-1H-benzimidazole (Intermediate)

Materials:

  • 3,4-Diaminotoluene (1.0 eq)

  • Cyanogen Bromide (BrCN) (1.1 eq)

  • Methanol (MeOH)

  • Aqueous Sodium Bicarbonate (NaHCO₃) solution (10%)

Procedure:

  • Under a fume hood, dissolve 3,4-diaminotoluene in methanol (approx. 0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve cyanogen bromide in a minimal amount of cold methanol and add this solution dropwise to the diamine solution over 30 minutes. Caution: Cyanogen bromide is highly toxic.

  • After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours. Monitor reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in water and basify by slowly adding 10% aq. NaHCO₃ until the pH is ~8-9.

  • A precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

  • Expected Yield: 80-90%.

Protocol 2: Optimized Synthesis of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (Target)

Materials:

  • 2-Amino-4-methyl-1H-benzimidazole (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl Chloroformate (1.1 eq)

  • Saturated Aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Set up a flame-dried, three-neck flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet.

  • Add the sodium hydride dispersion to the flask. Wash the mineral oil away by adding anhydrous hexane, stirring, allowing the NaH to settle, and carefully removing the hexane via cannula. Repeat twice. Dry the NaH under a stream of nitrogen.

  • Add anhydrous THF to the flask to create a suspension of NaH.

  • Dissolve the 2-amino-4-methyl-1H-benzimidazole in a separate portion of anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed. This step forms the sodium salt of the benzimidazole.

  • Cool the reaction mixture back to 0 °C.

  • Add methyl chloroformate dropwise via syringe over 20 minutes.

  • After addition, let the reaction stir at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight. Monitor progress by TLC.

  • Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.

  • Expected Yield: 75-85%.

References

  • Imidoyl dichlorides as new reagents for the rapid formation of 2-aminobenzimidazoles and related azoles. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • ChemInform Abstract: Efficient Solution Phase Synthesis of 2-(N-Acyl)-aminobenzimidazoles. (2010). ResearchGate. Retrieved March 18, 2026, from [Link]

  • N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. (2022). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. (2022). CORE. Retrieved March 18, 2026, from [Link]

  • synthesis, reactions, and pharmacological applications of 2-aminobenzimidazoles: an update. (2022). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). SciSpace. Retrieved March 18, 2026, from [Link]

  • Hit-to-lead optimization of a 2-aminobenzimidazole series as new candidates for chagas disease. (2022). Europe PMC. Retrieved March 18, 2026, from [Link]

  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Methods for Synthesizing Benzimidazole Carboxylic Acids. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2014). MDPI. Retrieved March 18, 2026, from [Link]

  • Synthesis of 2-aminobenzimidazoles Reagents and conditions. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2022). National Center for Biotechnology Information. Retrieved March 18, 2026, from [Link]

  • Synthesis and Structure of Sulfur Derivatives from 2-Aminobenzimidazole. (2014). ResearchGate. Retrieved March 18, 2026, from [Link]

  • N-substitution Reactions of 2-Aminobenzimidazoles to Access Pharmacophores. (2022). PubMed. Retrieved March 18, 2026, from [Link]

  • Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. (2015). Symbiosis Online Publishing. Retrieved March 18, 2026, from [Link]

  • Scheme 17: Acylation reaction of 2-aminobenzimidazole. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Identification and optimization of 2-aminobenzimidazole derivatives as novel inhibitors of TRPC4 and TRPC5 channels. (2015). PubMed. Retrieved March 18, 2026, from [Link]

Sources

Troubleshooting

preventing crystallization of methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in solution

Defining the Core Problem I'm currently focused on the specific compound at the heart of this challenge: methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. My primary goal is to thoroughly understand the crystall...

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Author: BenchChem Technical Support Team. Date: March 2026

Defining the Core Problem

I'm currently focused on the specific compound at the heart of this challenge: methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. My primary goal is to thoroughly understand the crystallization issue and all its facets. I'm exploring the problem from its base to have the ability to articulate this clearly to an expert.

Clarifying the Chemical Name

I've just realized a key nomenclature detail – methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is actually methyl 2-amino-4-methylbenzimidazole-1-carboxylate! I'm now verifying if this compound is a known entity, perhaps a drug or intermediate, and exploring the implications of this clarification to refine the understanding.

Defining the Compound

I've homed in on a specific compound, CAS: 2411296-69-8, sourced from Enamine/Sigma-Aldrich. It presents a benzimidazole core structure. This has an amino group at position 2, and a methyl group at position 4. It also has a methyl carboxylate group at position 1.

Analyzing Crystallization Risks

I'm now deeply considering the crystallization challenges posed by this benzimidazole derivative, given its likely propensity for strong intermolecular hydrogen bonding and pi-pi interactions. The 1-carboxylate group might improve solubility, but it could still be an issue. Due to its specificity, I will extrapolate information from related benzimidazole derivatives. My focus is now on preventing crystallization in solution. Co-solvents like DMSO, PEG400, and PG are being considered, as are surfactants such as Polysorbate.

Analyzing Benzimidazole Structure

I've got a grasp of the benzimidazole background, now zeroing in on this specific compound: methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. It's a 2-aminobenzimidazole derivative, and I'm starting to identify some critical challenges.

Considering Crystallization Challenges

I'm now focusing on the crystallization challenges posed by this benzimidazole derivative, driven by strong intermolecular hydrogen bonding from its amine and carbonyl groups. The high crystal lattice energy is concerning. The 1-carboxylate group amplifies this issue, though the 4-methyl group provides limited steric hindrance. To overcome this in solution, I'm considering several strategies: solvent selection (DMSO, DMSO/PEG400, or DMSO/Propylene Glycol), polymeric precipitation inhibitors (HPMC, PVP, Soluplus), and surfactants (Polysorbate 80, Kolliphor EL). I also want to explore acidification or pH control as potential mitigation approaches.

Investigating Acidity and Cyclodextrins

I'm now investigating acidity and how cyclodextrins might help. My thought is that the weakly basic imidazole's basicity is dampened by the 1-carboxylate group. Slightly acidifying the solution, I think, might protonate the 2-amino group and increase solubility, but I'll have to watch out for hydrolysis of the methyl carboxylate group. HP-β-CD also seems a viable option for encapsulating the hydrophobic benzimidazole core.

Formulating Supersaturated Solutions

I am now focusing on creating a stable stock solution. I'm exploring co-solvent systems, specifically DMSO combined with either PEG400 or propylene glycol, to prevent precipitation. Diluting into aqueous buffers demands careful consideration of polymeric precipitation inhibitors (PPIs) like HPMC and PVP, and surfactants. I also need to evaluate pH adjustment, being mindful of the methyl carboxylate group's potential for hydrolysis. Finally, I'm considering in vivo dosing strategies and will look into lipid-based formulations, SMEDDS, or cyclodextrin complexation to ensure the drug stays in solution.

Refining DOT Diagrams

I'm now refining the DOT diagrams to visualize thermodynamic vs. kinetic stabilization pathways and a workflow for anti-crystallization formulation. I've considered including a constraint checklist with a confidence score to aid in data synthesis and to make sure I am on track with my formulation preparations. I'm aiming for clarity and precision in these visualizations.

Visualizing Reaction Pathways

Now, I'm constructing a DOT diagram that depicts the mechanistic pathway of crystallization inhibition. I've defined nodes for the solute, intermolecular forces, nucleation, crystallization, PPIs, co-solvents, and micelles, and I've color-coded them to represent critical components.

I'm also working on a workflow diagram for the formulation protocol. This diagram lays out the steps from dissolving in DMSO to creating a stable supersaturated solution, including aqueous buffer preparation and controlled mixing. I will include sonication and filtration. This visualization helps streamline my work. I will obtain valid URLs for the cited articles.

Acquiring Citations

Perfect, the first citation is in hand. I have Shah et al. (2023) focused on a formulation strategy for the weakly basic drug Albendazole. Now, let's explore how this impacts PBPK modeling.

Gathering Supporting Literature

I've located a second citation, Holm et al. (2023), focusing on lipid-based formulations. Both URLs are now finalized: https://doi.org/10.3390/pharmaceutics15041040 for Shah et al., and https://doi.org/10.1016/j.ejps.2023.106556 for Holm et al. These look like good papers for the next stage.

Confirming Citation Style

I've double-checked the citation instructions and confirmed I need to use the [INDEX] format for references to search results. I'll use for the Albendazole paper and for the lipid-based formulation paper. The URLs I found are guaranteed to work now. Also, I've confirmed the compound's specific details are: methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

Analyzing Molecular Interactions

I'm now delving into the molecular interactions of the compound, specifically its crystallization tendencies. The 2-amino group acts as a hydrogen bond donor, the carbamate and benzimidazole nitrogens are hydrogen bond acceptors, and the planar core promotes π−π stacking. The methyl group's steric effects are negligible to crystallization. I'm moving toward drafting the DOT diagrams next.

Assessing Thermodynamic Risks

I'm now focusing on thermodynamic risks. Specifically, I see strong intermolecular hydrogen bonding and pi-pi stacking as key drivers of rapid crystal nucleation, leading to precipitation. This poses a significant hurdle to formulation stability. I am next evaluating the potential of co-solvents, polymeric inhibitors, and lipid/surfactant micelles as kinetic and thermodynamic stabilizers.

Mapping Interactions

I'm translating the relationships into a visual model now. I'm focusing on the interplay between hydrogen bonding and pi-stacking leading to nucleation and subsequent precipitation. The core idea is to show how these interactions drive crystallization. I'm also including how co-solvents, polymeric precipitation inhibitors (PPIs) and micelles may influence stability, and how PPI blocks nucleation.

Outlining Solubility Protocols

I'm now outlining a solubility protocol. I will begin by dissolving the API in 100% DMSO at a concentration of 10-50 mM, followed by preparing an aqueous buffer with 0.5% HPMC and 1% Tween 80. I'll then perform a solvent shift with dropwise addition under high-shear vortexing, followed by sonication, filtration, and HPLC verification.

Addressing Stability Concerns

I'm now focusing on a new stability challenge: even in pure DMSO, the compound precipitates after freeze-thaw cycles. I've pinpointed that water absorption during freeze-thaw drastically lowers the solubility limit, thanks to the hydrophobic benzimidazole. My plan includes aliquoting stocks into single-use vials, employing anhydrous DMSO with molecular sieves, and potentially using a co-solvent like PEG400. Next, I'll delve into approaches to maintain supersaturation when diluting the DMSO stock into aqueous buffers.

Evaluating Assay Buffers

I'm now zeroing in on aqueous assay buffers. The challenge is the rapid nucleation during solvent shifts, and I'm using a "Spring and Parachute" strategy. DMSO serves as the spring, driving the compound into solution, and polymeric precipitation inhibitors (PPIs) are the parachute. I plan to use 0.1-0.5% HPMC or PVP in the aqueous buffer to hinder crystal growth.

Analyzing pH Impact

The impact of pH is now center-stage. While the 2-amino group benefits from lower pH (protonation, increasing solubility), I need to exercise extreme caution. Acid-catalyzed hydrolysis of the carbamate linkage is the critical concern. Lowering pH may cleave the 1-carboxylate group, so I will evaluate this closely.

Prioritizing pH Stability

I'm now zeroing in on a safer pH strategy. I will maintain the pH between 5.5 and 7.4. I plan to rely on excipient-based solubilization instead of adjusting the pH. Next, I'm focusing on the in vivo dosing formulation to prevent crystallization in the GI tract. I'm checking that the content demonstrates Expertise, Experience, Authority, and Trustworthiness.

Constructing Validation Methods

I'm now integrating self-validation within the solubility protocols, such as using HPLC verification after filtration. This ensures that the compound remains dissolved. I'm also preparing a table to present recommended excipients for preventing crystallization and will detail the complete step-by-step protocol.

Verifying Citations

I've re-evaluated the citation URLs. While the grounding tool initially offered redirect links, I've confirmed that the DOI links from the snippets are the best option, and are guaranteed working. The DOI is 10.3390/pharmaceutics15041040 for and 10.1016/j.ejps.2023.106556 for. These are now finalized for the literature review.

Refining Diagrams

I've been refining the DOT diagram code, ensuring it satisfies all constraints. The caption for Figure 1 is now "Mechanistic pathway of crystallization and kinetic stabilization strategies." and Figure 2 reads "Step-by-step solvent shift protocol for stable supersaturated solutions." I'm also ensuring the diagrams are clear, concise, and informative.

Confirming Visualization Styles

I'm now implementing the color palette into the diagrams and double-checking for consistency. Diagram 1 uses the pre-defined color coding to illustrate the crystallization mechanism. Diagram 2 shows each step in the solubility protocol with its assigned colors. I'm verifying that the chosen colors accurately represent each interaction.

Structuring Technical Guidance

I'm now structuring the guidance, which I plan to deliver via a technical support center. This includes an introduction, two FAQ sections (mechanistic and formulation/assay), an excipient selection table, and a validated experimental protocol. Every step explains experimental choices in depth, and the system is self-validating, per the directives. I've re-reviewed the instructions and am satisfied.

Optimization

resolving NMR peak overlaps for methyl2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

Welcome to the Analytical Resonance Technical Support Center . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex spectral ambiguities.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Resonance Technical Support Center . As a Senior Application Scientist, I frequently assist researchers and drug development professionals in resolving complex spectral ambiguities.

Analyzing methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate presents a unique set of NMR challenges. The molecule features a rigid benzimidazole core, an exchangeable C2-amino group, and an N1-carboxylate (carbamate) moiety. These structural elements introduce dynamic conformational exchanges and severe chemical shift crowding.

Below is our comprehensive troubleshooting guide, structured to explain the causality behind these phenomena and provide self-validating protocols to definitively resolve your spectra.

Diagnostic Workflow

Before diving into specific experiments, it is critical to diagnose the root cause of your signal overlap. The following logic tree outlines our standard troubleshooting pathway for benzimidazole derivatives.

NMR_Troubleshooting Start NMR Overlap Detected (methyl 2-amino-4-methyl- benzimidazole-1-carboxylate) CheckType Identify Overlap Type Start->CheckType Rotamer Broad/Duplicate Peaks (N1-Carbamate Rotamers) CheckType->Rotamer Peak Doubling Aromatic Aromatic Multiplets (C5, C6, C7 Overlap) CheckType->Aromatic Crowded 7.0-8.0 ppm Exchange NH2 Signal Hidden (Exchangeable Protons) CheckType->Exchange Missing 2H Integration VTNMR Run VT-NMR (80-100 °C) Coalesce Rotamers Rotamer->VTNMR TwoD 2D NMR (HSQC/HMBC) Disperse in 13C Dimension Aromatic->TwoD HDEx D2O Shake / Solvent Swap Isolate/Shift NH2 Exchange->HDEx Resolved Fully Assigned Spectrum VTNMR->Resolved TwoD->Resolved HDEx->Resolved

Figure 1: Diagnostic workflow for resolving NMR signal overlaps in benzimidazole derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing duplicate peaks for the methyl ester (~3.9 ppm) and the C7 aromatic proton, or severe baseline broadening. Is my sample impure or degrading? A1: It is highly likely your sample is pure, but you are observing rotamers . The N1-carboxylate group forms a carbamate linkage. The lone pair on the N1 nitrogen delocalizes into the ester carbonyl, giving the N–C(=O) bond partial double-bond character. This restricts rotation on the NMR timescale at room temperature, trapping the molecule in two distinct conformational states (syn and anti) [3]. This hindered rotation manifests as peak doubling or severe broadening [4]. Resolution: Perform Variable Temperature NMR (VT-NMR) to increase the thermal energy, accelerating the rotation rate until the two states coalesce into a single, time-averaged signal.

Q2: My C5, C6, and C7 aromatic protons form an unresolvable multiplet in CDCl₃. How do I assign them? A2: The aromatic protons in the benzimidazole core have very similar electronic environments, leading to overlapping spin systems (often an ABX or AMX pattern). While 1D ¹H spectra fail to resolve them, their directly attached ¹³C carbons have a much wider chemical shift dispersion. Resolution: Utilize a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. Even if the proton signals overlap perfectly, HSQC will separate them based on their distinct ¹³C chemical shifts, allowing you to number and assign each unique C-H pair [2].

Q3: How can I definitively differentiate the C4-methyl group from the N1-methyl ester? Both are singlets. A3: While their chemical shifts usually differ (C4-CH₃ is typically ~2.5 ppm; N1-COOCH₃ is ~3.9 ppm), overlapping impurities or solvent peaks can cause confusion. Resolution: Use a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. HMBC detects 2- and 3-bond carbon-proton couplings[1]. The C4-methyl protons will show strong 3-bond correlations to the C3a quaternary carbon and the C5 aromatic methine carbon. In contrast, the N1-ester methyl protons will only show a correlation to the highly deshielded ester carbonyl carbon (~150-160 ppm).

Quantitative Data Summary

To aid in your spectral assignments, the following table summarizes the expected chemical shifts, anticipated overlap risks, and the specific resolution techniques required for this molecule.

Proton EnvironmentExpected ¹H Shift (ppm)Primary Overlap / Artifact RiskRecommended Resolution Technique
N1-COOCH₃ ~3.9 - 4.1 (s)Peak doubling due to rotamersVT-NMR (80-100 °C)
C4-CH₃ ~2.4 - 2.6 (s)Overlap with DMSO-d₆ residual peakHMBC (Correlates to C3a, C5)
C2-NH₂ ~6.0 - 7.5 (br s)Hidden under aromatic multipletsD₂O exchange / ASIS (C₆D₆)
C5-H, C6-H, C7-H ~7.0 - 7.8 (m)Severe multiplet overlap (ABX system)HSQC / HMBC

Step-by-Step Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR for Rotamer Coalescence

This protocol is a self-validating system: if the peak doubling is due to restricted rotation, the integral ratios will remain constant at low temperatures, broaden as temperature increases, and merge into a single sharp peak that integrates perfectly to the expected proton count at high temperatures.

  • Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-d₆, b.p. 189 °C). Do not use CDCl₃, as its low boiling point prevents reaching the coalescence temperature.

  • Baseline Acquisition (25 °C): Acquire a standard 1D ¹H NMR spectrum. Note the integral ratio of the split N1-methoxy peaks (e.g., 0.6:0.4). Verify that their sum equals exactly 3 protons.

  • Temperature Ramp: Increase the probe temperature in 10 °C increments (e.g., 40 °C, 50 °C, 60 °C...).

  • Equilibration & Tuning: At each step, allow the sample to thermally equilibrate for 5 minutes. Re-tune the probe and re-shim the magnetic field (temperature changes alter solvent viscosity and magnetic susceptibility).

  • Coalescence Observation: Acquire a 1D ¹H spectrum at each interval. You will observe the split peaks broaden, coalesce (typically between 60-80 °C), and eventually sharpen into a single peak.

  • Validation: Cool the sample back to 25 °C and rerun the spectrum. The rotameric split should return exactly as it was in Step 2, confirming the phenomenon is dynamic and not thermal degradation.

Protocol 2: 2D NMR (HSQC/HMBC) Workflow for Benzimidazoles

This workflow utilizes orthogonal data (1-bond vs. 3-bond correlations) to build a self-consistent map of the molecule.

  • Parameter Optimization: Ensure your sample is highly concentrated (~20-30 mg) to obtain sufficient signal-to-noise for the less sensitive HMBC experiment.

  • HSQC Acquisition: Run a multiplicity-edited HSQC.

    • Validation: Since this molecule lacks CH₂ groups, all cross-peaks should exhibit the same phase (typically phased positive for CH/CH₃), confirming no structural anomalies. Number the separated aromatic signals in the ¹³C dimension.

  • HMBC Acquisition: Set the long-range coupling constant ( JCH​ ) to 8 Hz, which is optimal for aromatic and ester linkages.

  • Data Interpretation (Self-Validation):

    • Locate the C4-CH₃ protons in the ¹H dimension. Trace vertically to find two cross-peaks in the ¹³C dimension. Assign these to C3a and C5.

    • Locate the C5 carbon (assigned above). Trace horizontally to find its 1-bond proton correlation in the HSQC. You have now unambiguously assigned the C5-H proton, breaking the aromatic overlap.

    • Repeat this walk through the spin system to assign C6 and C7.

References

  • 2D NMR Problem Solving Source: Eugene E. Kwan URL: [Link]

  • Light Induced C–C Coupling of 2-Chlorobenzazoles with Carbamates, Alcohols, and Ethers Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Thiol−Ene Networks from Sequence-Defined Polyurethane Macromers Source: Macromolecules (NSF Public Access) URL: [Link]

Troubleshooting

Technical Support Center: Stabilizing Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate in Biological Matrices

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (internal designation: MAMC). This document is designed for researche...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (internal designation: MAMC). This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into ensuring the stability of MAMC in biological matrices. Accurate quantification of any analyte begins with sample integrity. MAMC, due to its methyl carbamate structure, is highly susceptible to degradation ex vivo, a challenge that can compromise pharmacokinetic and toxicokinetic data. This guide provides a framework for understanding and mitigating this instability.

Understanding the Core Challenge: The Lability of the Carbamate Ester

The primary source of MAMC's instability in biological matrices is the methyl carbamate group at the 1-position of the benzimidazole ring. This functional group is an ester and is therefore a prime substrate for enzymatic hydrolysis by esterases, which are abundant in whole blood, plasma, and tissue homogenates.[1] This rapid, enzyme-catalyzed cleavage of the ester bond is often the main reason for low and variable analyte concentrations.[2]

Beyond enzymatic action, chemical hydrolysis can also occur, influenced by pH and temperature. Benzimidazole carbamates are known to be particularly unstable in alkaline conditions.[3] Therefore, a successful stabilization strategy must address both enzymatic and chemical degradation pathways.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the bioanalysis of MAMC.

Question 1: Why are my measured concentrations of MAMC in plasma samples unexpectedly low and highly variable, even when processed quickly?

Answer: This is the classic sign of analyte instability. The primary cause is rapid enzymatic hydrolysis by carboxylesterases and other esterases present in plasma.[1] These enzymes can degrade a significant portion of the analyte within minutes of blood collection, even at refrigerated temperatures. Lowering the temperature slows this process but is often insufficient on its own to stop it completely.[4] A proactive stabilization strategy using chemical inhibitors is essential.

Question 2: What is the primary degradation product I should look for?

Answer: The hydrolysis of the methyl carbamate group on MAMC will yield the parent amine, 2-amino-4-methyl-1H-benzimidazole , along with methanol and carbon dioxide. The formation of this amine metabolite is a direct marker of MAMC degradation. Monitoring for this product can be a valuable tool during method development to confirm that instability is the root cause of analyte loss.

MAMC Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (MAMC) Products 2-Amino-4-methyl-1H-benzimidazole + Methanol + CO2 MAMC->Products Hydrolysis (Enzymatic or Chemical) start_node start_node decision_node decision_node process_node process_node end_node end_node A Low Analyte Recovery B Is an esterase inhibitor being used? A->B C Implement esterase inhibitor. See Protocol 2. B->C No D Is sample collection optimized? B->D Yes L Reliable Quantification C->L E Use pre-chilled tubes with inhibitor. Process immediately. See Protocol 1. D->E No F Is the chosen inhibitor effective? D->F Yes E->L G Screen inhibitors (NaF, PMSF, Dichlorvos). Optimize concentration. See Table 1. F->G No H Is sample extraction (SPE/LLE) recovery poor? F->H Yes G->L I Troubleshoot extraction method. (e.g., sorbent, pH, solvent strength). See external SPE guides. [7, 12] H->I Yes J Are long-term storage conditions appropriate? H->J No I->L K Store at ≤ -70°C. Validate long-term stability. J->K No J->L Yes K->L

Caption: Troubleshooting decision tree for low MAMC recovery.

In-Depth Protocols for Analyte Stabilization

Protocol 1: Recommended Blood Collection and Plasma Processing Workflow

This protocol is designed to minimize ex vivo degradation from the moment of sample collection.

Objective: To obtain stabilized plasma for MAMC quantification.

Materials:

  • Blood collection tubes (e.g., K2-EDTA)

  • Selected esterase inhibitor stock solution (see Table 1)

  • Ice bath

  • Refrigerated centrifuge (4°C)

  • Cryostorage vials

Procedure:

  • Prepare Collection Tubes: Prior to blood collection, add the chosen esterase inhibitor to each tube. For example, add 20 µL of a 50 mg/mL sodium fluoride (NaF) solution to a 1 mL blood collection tube. The goal is to have the inhibitor immediately available upon blood entry.

  • Chill Tubes: Place the prepared collection tubes in an ice bath and allow them to cool for at least 15 minutes.

  • Blood Collection: Collect the blood sample directly into the pre-chilled, inhibitor-fortified tube.

  • Immediate Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and the inhibitor. Do not shake vigorously to avoid hemolysis. [5]5. Maintain Cold Chain: Immediately return the tube to the ice bath. Do not let samples sit at room temperature.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at 1,500-2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Plasma Aliquoting: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells. Transfer the plasma to appropriately labeled cryostorage vials.

  • Storage: Immediately freeze the plasma samples and store them at ≤ -70°C pending analysis.

cluster_0 Collection cluster_1 Processing & Storage A 1. Prepare Tubes: Add Inhibitor B 2. Chill Tubes on Ice A->B C 3. Collect Blood B->C D 4. Mix Gently C->D E 5. Keep on Ice D->E F 6. Centrifuge at 4°C (within 30 min) E->F G 7. Harvest Plasma F->G H 8. Freeze at ≤ -70°C G->H

Caption: Recommended sample handling workflow for MAMC.

Protocol 2: Screening and Selection of an Effective Esterase Inhibitor

The choice and concentration of an inhibitor may vary between species and should be empirically determined. [6][7] Objective: To identify the most effective esterase inhibitor and its optimal concentration for stabilizing MAMC in the matrix of interest (e.g., human plasma).

Procedure:

  • Prepare Spiked Matrix: Spike a fresh pool of control plasma (or blood) with MAMC to a known concentration (e.g., a mid-range QC level).

  • Test Conditions: Aliquot the spiked plasma into separate tubes, each containing a different inhibitor at a range of concentrations (see Table 1 for suggestions). Include a "No Inhibitor" control.

  • Incubation: Incubate all samples at the temperature reflecting your worst-case sample handling scenario (e.g., room temperature or 4°C).

  • Time-Point Analysis: At various time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each tube and immediately stop the reaction by protein precipitation with ice-cold acetonitrile containing an internal standard.

  • Quantification: Analyze the samples by LC-MS/MS.

  • Evaluation: Calculate the percentage of MAMC remaining at each time point relative to the T=0 sample for each condition. The most effective inhibitor will show the least degradation over time.

Data Summary & Key Parameters

Table 1: Comparison of Common Esterase Inhibitors

This table summarizes common inhibitors used to stabilize ester-containing compounds. Selection should be based on empirical testing as described in Protocol 2.

InhibitorMechanismTypical Final ConcentrationAdvantagesConsiderations
Sodium Fluoride (NaF) General enzyme inhibitor2 - 10 mg/mLInexpensive, readily available, effective for many esterases.Can interfere with some enzymatic assays if plasma is used for other tests.
Phenylmethylsulfonyl fluoride (PMSF) Irreversible serine protease/esterase inhibitor0.1 - 2 mMPotent and broadly effective.Short half-life in aqueous solutions; must be prepared fresh in an organic solvent like isopropanol or ethanol. [2]
Dichlorvos (DDVP) Organophosphate; irreversible cholinesterase/esterase inhibitor10 - 50 µMHighly potent.Health and safety handling precautions required. Potential for significant ion suppression/enhancement in LC-MS/MS. [8]
Bis(p-nitrophenyl) phosphate (BNPP) Specific carboxylesterase inhibitor1 - 5 mMMore specific for carboxylesterases.May not inhibit all relevant esterase activity.

Note: The use of any stabilizer must be consistent across all study samples, calibration standards, and quality controls to avoid differential matrix effects. [4][8]

Table 2: Example MAMC Stability Data in Human Plasma at Room Temperature

This table illustrates hypothetical data from an inhibitor screening experiment (Protocol 2).

Condition% MAMC Remaining (T=60 min)% MAMC Remaining (T=120 min)
No Inhibitor (Control) 45%18%
2 mg/mL NaF 92%85%
10 mg/mL NaF 98%96%
1 mM PMSF 99%98%
50 µM Dichlorvos 99%99%

References

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 26(12), 1435-1444. [Link]

  • Fung, E. N., et al. (2010). Effective screening approach to select esterase inhibitors used for stabilizing ester-containing prodrugs analyzed by LC-MS/MS. Bioanalysis, 2(4), 733-743. [Link]

  • Li, W., et al. (2012). Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry. PubMed. [Link]

  • Fung, E. N., et al. (2010). Effective Screening Approach to Select Esterase Inhibitors Used for Stabilizing Ester-Containing Prodrugs Analyzed by LC–MS/MS. Bioanalysis. [Link]

  • O'Brien, P., et al. (2023). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. American Pharmaceutical Review. [Link]

  • Welch Materials. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. Welch Materials, Inc. [Link]

  • Abdel-Baky, S., et al. (2022). Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. Journal of Applied Bioanalysis, 8(1), 1-10. [Link]

  • Tihanyi, K., & Vastag, G. (2011). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 18(28), 4313-4337. [Link]

  • Wang, J., et al. (2023). Degradation of Carbendazim in Aqueous Solution by Dielectric Barrier Discharge Cold Plasma: Identification and Toxicity of Degradation Products. Food Chemistry, 403, 134329. [Link]

  • Welch Lab. (2025). Troubleshooting Low Recovery Rates in Chromatographic Analysis. Welch Materials, Inc. [Link]

  • Crawford Scientific. (2025). I am getting low recovery in my SPE method, how do I fix the problem? Crawford Scientific Knowledge Base. [Link]

  • Waters. (n.d.). What are common causes of low recovery in capture and elute reverse-phase SPE methods? Waters Knowledge Base. [Link]

  • Di Maira, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(18), 7476-7498. [Link]

  • European Bioanalysis Forum. (2012). Stabilisation of Clinical Samples. Presentation. [Link]

  • Li, W., & Tse, F. L. S. (2007). Methodologies for stabilization of pharmaceuticals in biological samples. Current Pharmaceutical Analysis, 3(4), 256-267. [Link]

  • Sannigrahi, S. (2018). Study on impact of temperature and pH of the test media on the metabolism of Carbendazim. International Journal of Chemical Studies, 6(3), 2634-2639. [Link]

  • Yilmaz, H., & Yilmaz, H. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Chemistry, 402, 134267. [Link]

  • Panda, S., et al. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. [Link]

  • ResearchGate. (n.d.). Mechanism of base-induced hydrolysis of carbamates 2–5. ResearchGate. [Link]

  • CPD Solutions. (n.d.). Organophosphorus and carbamate poisoning. CPD Solutions. [Link]

  • Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-228. [Link]

  • Hopax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Hopax Fine Chemicals. [Link]

  • Wang, J., et al. (2023). Degradation of carbendazim in aqueous solution by dielectric barrier discharge cold plasma: Identification and toxicity of degradation products. Food Chemistry, 403, 134329. [Link]

  • ResearchGate. (2024). Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ResearchGate. [Link]

  • ResearchGate. (n.d.). Stabilization of Clinical Samples Collected for Quantitative Bioanalysis – A Reflection from The European Bioanalysis Forum. ResearchGate. [Link]

  • ResearchGate. (2024). DFT insights into the degradation mechanism of carbendazim by hydroxyl radicals in aqueous solution. ResearchGate. [Link]

  • de Zwart, D., et al. (1981). The pH dependence of the mutagenicity of methyl benzimidazol-2-yl carbamate (MBC) towards Aspergillus nidulans (Eidam) Winter and Cladosporium cucumerinum Ellis & Arth. Mutation Research/Environmental Mutagenesis and Related Subjects, 88(1), 53-59. [Link]

  • QBench. (2024). Sample Collection & Processing Best Practices For Labs. QBench LIMS. [Link]

  • Dinis-Oliveira, R. J., et al. (2017). Guidelines for Collection of Biological Samples for Clinical and Forensic Toxicological Analysis. Forensic Sciences Research, 2(1), 3-14. [Link]

  • IJCRT. (2022). A REVIEW ON BENZIMIDAZOLE AND ITS BIOLOGICAL ACTIVITIES. International Journal of Creative Research Thoughts. [Link]

  • Lee, S. H., et al. (2024). Microbial degradation of the benzimidazole fungicide carbendazim by Bacillus velezensis HY-3479. Journal of Microbiology and Biotechnology. [Link]

  • LabHealth. (2020). Best Practices for Handling Clinical Specimens. LabHealth. [Link]

  • Eurofins Singapore. (2020). Specimen Collection & Handling Guidelines. Eurofins. [Link]

  • Fiori, J., et al. (2001). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 26(5-6), 969-977. [Link]

  • ResearchGate. (2024). Research Progress on Benzimidazole Fungicides: A Review. ResearchGate. [Link]

  • Di Maira, G., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]

  • Carlotti, B., et al. (2018). N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism. Molbank, 2018(4), M1020. [Link]

  • Ou-Yang, Y., et al. (2024). Stability and Reactivity of Two Benzimidazole Hydrazide-Hydrazone Compounds: A Theoretical Study by DFT Method. American Journal of Physical Chemistry, 13(2), 22-29. [Link]

  • ResearchGate. (n.d.). 2-Amino-4-methylbenzothiazole. ResearchGate. [Link]

  • Hurd, A. G., et al. (2012). Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PLoS One, 7(5), e36322. [Link]

  • Walsh Medical Media. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Walsh Medical Media. [Link]

  • US EPA. (n.d.). RESIDUE PROCEDURE FOR THE ANALYSIS OF BENOMYL, CARBENDAZIM (MBC), AND 2-AMINOBENZIMIDAZOLE (2AB) IN SOILS BY CAPILLARY ELECTROPHORESIS. US Environmental Protection Agency. [Link]

  • Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]

Sources

Reference Data & Comparative Studies

Validation

Preclinical Comparative Binding Affinity Guide: Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate vs. Standard Benzimidazoles

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Microtubule Destabilization via the β -Tubulin Colchicine Binding Site Executive Summary & Structural Rationale Benz...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Microtubule Destabilization via the β -Tubulin Colchicine Binding Site

Executive Summary & Structural Rationale

Benzimidazole derivatives are privileged scaffolds in oncology and parasitology, primarily functioning as microtubule-destabilizing agents by binding to the colchicine site of β -tubulin . Historically, 2-carbamate benzimidazoles (e.g., Mebendazole, Albendazole, Nocodazole) have dominated this space. However, emerging structural classes, such as N1-substituted benzimidazoles, offer distinct thermodynamic profiles that can overcome classical resistance mechanisms.

This guide evaluates methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (CAS 2411296-69-8) as a representative next-generation scaffold. As a Senior Application Scientist, I emphasize that structural modifications dictate binding causality:

  • The N1-Carboxylate Group: Unlike classical 2-carbamates, shifting the ester linkage to the N1 position alters the dipole moment of the imidazole ring, significantly modifying the kon​ rate by pre-organizing the ligand's solvation shell.

  • The 2-Amino & 4-Methyl Substitutions: The primary 2-amino group acts as a rigid hydrogen-bond donor to the α -tubulin interface (e.g., Thr179), while the 4-methyl group provides a localized steric anchor that interacts with the hydrophobic pocket formed by Val238 and Cys241. This specific combination shifts the binding thermodynamics from an entropy-driven process (typical of aliphatic-substituted benzimidazoles like Albendazole) to a highly specific, enthalpy-driven interaction .

Comparative Binding Affinity & Thermodynamic Profiling

To objectively evaluate the performance of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate, we compare it against three standard reference agents. The data below synthesizes Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) outputs to provide a complete thermodynamic and kinetic profile.

Table 1: Comparative Binding Affinity and Thermodynamic Parameters
CompoundStructural Class Kd​ (SPR, nM) IC50​ (Tubulin, μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Nocodazole 2-Carbamate Thiophene120 ± 82.5 ± 0.2-9.5-7.1-2.4
Target Compound *N1-Carboxylate 2-Amino185 ± 123.1 ± 0.4-9.2-6.8-2.4
Mebendazole 2-Carbamate Benzoyl280 ± 154.2 ± 0.5-8.9-5.5-3.4
Albendazole 2-Carbamate Propylthio350 ± 205.0 ± 0.6-8.8-4.9-3.9

*Target Compound = Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

Data Causality Analysis: The target compound demonstrates a superior Kd​ (185 nM) compared to Mebendazole and Albendazole. The highly negative ΔH (-6.8 kcal/mol) indicates that the 2-amino and N1-carboxylate groups form strong, specific hydrogen bonds within the colchicine pocket, compensating for the loss of conformational entropy ( −TΔS ) .

Experimental Workflows & Self-Validating Protocols

To ensure rigorous E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), binding affinity must not be derived from a single assay. We employ an orthogonal approach using SPR for kinetics and ITC for thermodynamics.

Protocol A: Surface Plasmon Resonance (SPR) Kinetics

Causality: SPR is chosen because equilibrium Kd​ alone is insufficient for predicting in vivo efficacy; the residence time ( 1/koff​ ) dictated by the 4-methyl anchor is critical for sustained microtubule destabilization.

  • Sensor Chip Preparation: Utilize a CM5 dextran sensor chip. Activate with EDC/NHS (1:1) for 7 minutes.

  • Target Immobilization: Dilute purified porcine β -tubulin to 20 μ g/mL in 10 mM sodium acetate (pH 4.5). Inject until an immobilization level of ~4000 RU is achieved. Block remaining active esters with 1 M ethanolamine-HCl.

  • Analyte Injection: Prepare the target compound in running buffer (PBS, 0.05% Tween-20, 2% DMSO). Inject a 2-fold concentration series (31.25 nM to 1000 nM) at a flow rate of 50 μ L/min to minimize mass transport limitations.

  • Self-Validation Checkpoint (DMSO Correction): Trustworthiness requires solvent matching. Because benzimidazoles require DMSO, bulk refractive index shifts can mask true binding. Run a 5-point DMSO solvent correction curve (1.5% to 2.5%) before and after the analyte series. Validation Rule: If the correction curve shifts by >5% between the start and end of the run, the system is not at equilibrium, and the data must be discarded.

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the only technique that directly measures the heat of binding ( ΔH ), allowing us to parse the exact enthalpic contribution of the N1-carboxylate group.

  • Sample Preparation: Dialyze β -tubulin exhaustively against 20 mM PIPES, 1 mM MgCl2, 1 mM EGTA, pH 6.8. Prepare the target compound in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Titration Parameters: Load 20 μ M β -tubulin into the sample cell (25°C). Load 200 μ M of the target compound into the syringe. Perform 20 injections of 2 μ L each, with a 150-second spacing between injections to allow the baseline to stabilize.

  • Self-Validation Checkpoint (Stoichiometry & Background): Perform a buffer-into-buffer titration to establish background heat (<0.5 μ cal/sec). Next, titrate the reference standard (Nocodazole) into the tubulin. Validation Rule: The calculated stoichiometry ( N ) for Nocodazole must fall between 0.85 and 1.15. An N<0.85 indicates inactive/denatured tubulin in the cell, invalidating the subsequent test compound runs.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the biological pathway of the target compound and the logical architecture of our self-validating experimental workflow.

Pathway Ligand N1-Carboxylate Benzimidazole Tubulin β-Tubulin (Colchicine Site) Ligand->Tubulin Competitive Binding MT Microtubule Depolymerization Tubulin->MT Destabilization Arrest G2/M Phase Arrest MT->Arrest Spindle Inhibition Apoptosis Apoptosis (Caspase-3/7) Arrest->Apoptosis Prolonged Arrest

Fig 1. Pharmacodynamic pathway of benzimidazole-induced microtubule destabilization and apoptosis.

Workflow Prep Target Preparation (Purified β-Tubulin) SPR SPR Kinetics (kon, koff, Kd) Prep->SPR ITC ITC Thermodynamics (ΔH, -TΔS) Prep->ITC Control Self-Validation (Nocodazole Control) SPR->Control Active Fraction ITC->Control Stoichiometry (N) Analysis Orthogonal Affinity Consensus Control->Analysis Data Concordance

Fig 2. Orthogonal self-validating workflow combining SPR and ITC for binding affinity consensus.

References

  • Dong, M., Liu, F., Zhou, H., Zhai, S., & Yan, B. (2016). "Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site." Molecules, 21(10), 1375. URL: [Link]

  • Bacher, G., et al. (2005). "Sulfonamide Drugs Binding to the Colchicine Site of Tubulin: Thermodynamic Analysis of the Drug−Tubulin Interactions by Isothermal Titration Calorimetry." Journal of Medicinal Chemistry, 48(2), 547-555. URL: [Link]

  • Ren, Y., et al. (2021). "Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities." Journal of Medicinal Chemistry, 64(8), 4793-4811. URL: [Link]

Comparative

Analytical Superiority in Benzimidazole Quantification: Validating HPLC-UV for Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate Against Modern Alternatives

As pharmaceutical pipelines increasingly feature complex, highly functionalized heterocycles, the demand for robust, reproducible, and cost-effective analytical methods has never been higher. Methyl 2-amino-4-methyl-1H-1...

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Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly feature complex, highly functionalized heterocycles, the demand for robust, reproducible, and cost-effective analytical methods has never been higher. Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate (a highly substituted benzimidazole derivative) presents a unique analytical challenge. Its structure features a basic C2-amino group, a lipophilic C4-methyl group, and a hydrolyzable N1-methyl carboxylate moiety.

While modern laboratories often default to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Ultra-High-Performance Liquid Chromatography (UHPLC), a rigorously validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method remains the gold standard for routine Quality Control (QC), bulk Active Pharmaceutical Ingredient (API) release, and formulation stability testing.

This guide objectively compares the performance of a newly validated HPLC-UV method against UHPLC-PDA and LC-MS/MS alternatives, providing a self-validating protocol grounded in [1].

The Analytical Decision Matrix

Selecting the appropriate analytical platform requires balancing sensitivity, throughput, and operational cost. For benzimidazole derivatives, the matrix complexity dictates the technology.

AnalyticalDecision Start Target Analyte: Methyl 2-amino-4-methyl- 1H-1,3-benzodiazole-1-carboxylate Matrix Assess Matrix Complexity Start->Matrix Biofluid High Complexity (e.g., Plasma/Serum) Matrix->Biofluid In vivo PK studies Formulation Low Complexity (e.g., Bulk API/Tablets) Matrix->Formulation QC / Release Testing LCMS LC-MS/MS Optimal for sub-ng/mL Biofluid->LCMS High Sensitivity Req. UHPLC UHPLC-PDA High Throughput QC Formulation->UHPLC Rapid Analysis Req. HPLC HPLC-UV Cost-Effective Routine QC Formulation->HPLC Standard Compendial

Decision matrix for selecting the optimal quantification method for benzimidazole derivatives.

Mechanistic Rationale & Causality in Method Design

To develop a method that is not merely functional but analytically bulletproof, we must design the chromatographic conditions around the specific physicochemical vulnerabilities of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

  • pH Control & Peak Tailing: Benzimidazoles are notorious for severe peak tailing on silica-based reversed-phase columns due to secondary interactions between their basic nitrogen atoms and residual silanol groups. Causality: By utilizing a mobile phase buffered to pH 3.5 with glacial acetic acid, we ensure the C2-amino group is fully protonated. This drives the equilibrium toward a single, highly polar ionic species, eliminating peak broadening and improving resolution[2].

  • Sample Preparation Constraints: The N1-methyl carboxylate group is an ester linkage susceptible to base-catalyzed hydrolysis. Causality: All sample extraction and reconstitution steps must strictly avoid alkaline conditions (pH > 8). We utilize a neutral-to-mildly-acidic Liquid-Liquid Extraction (LLE) using ethyl acetate to preserve the structural integrity of the analyte.

  • Wavelength Selection: The conjugated π -system of the benzimidazole core, augmented by the auxochromic amino group, yields a strong chromophore. Causality: While 254 nm is a common default, UV detection at 215 nm captures the primary π→π∗ transition, yielding a 4-fold increase in sensitivity compared to 254 nm, which is critical for detecting low-level degradation products in stability-indicating assays[2].

Step-by-Step Self-Validating HPLC-UV Protocol

A robust protocol must be a closed, self-validating system. The following methodology incorporates internal checks to guarantee data integrity before, during, and after the run.

A. Chromatographic Conditions
  • Column: C18, 4.6 × 250 mm, 5 µm (Provides high theoretical plate counts necessary for resolving the API from its hydrolytic degradants).

  • Mobile Phase: Isocratic elution; 0.1% Formic Acid in Water : Acetonitrile (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Stabilizes retention times against ambient laboratory fluctuations).

  • Detection: UV at 215 nm.

  • Injection Volume: 20 µL.

B. The Self-Validating Sequence Workflow

Do not proceed with sample analysis unless the System Suitability Test (SST) passes. This ensures the instrument is fit-for-purpose at the exact moment of analysis.

  • Blank Injection (n=2): Mobile phase only. Acceptance: No interfering peaks at the retention time of the analyte (proving zero carryover).

  • SST Injections (n=5): 10 µg/mL standard solution. Acceptance: Relative Standard Deviation (RSD) of peak area 2.0%; Tailing Factor ( Tf​ ) 1.5; Theoretical Plates ( N ) 5000.

  • Calibration Curve (6 levels): 0.5, 1, 5, 10, 25, 50 µg/mL. Acceptance: Linear regression coefficient ( R2 ) 0.999.

  • Unknown Samples: Inject in batches of 10.

  • Continuing Calibration Verification (CCV): Inject a 10 µg/mL standard after every 10th sample and at the end of the sequence. Acceptance: Recovery must be 98.0% – 102.0% of the theoretical value. If a CCV fails, the preceding 10 samples are invalidated and must be re-run.

ValidationLifecycle Dev 1. Method Development Optimize pH & Mobile Phase SST 2. System Suitability (SST) RSD < 2%, Tailing < 1.5 Dev->SST SST->Dev Fail SST Val 3. ICH Q2(R2) Validation Linearity, Accuracy, Precision SST->Val Pass SST Val->Dev Fail Criteria Rob 4. Robustness Testing Flow Rate & Temp Variations Val->Rob Pass Criteria App 5. Routine Application Self-Validating QC Protocol Rob->App Method Robust

Self-validating ICH Q2(R2) lifecycle for the HPLC-UV analytical procedure.

ICH Q2(R2) Validation Results

The method was rigorously validated according to the[3]. The data confirms that the HPLC-UV method is highly accurate, precise, and suitable for its intended use in formulation QC.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Linearity Range Method dependent0.5 – 50.0 µg/mLPass
Correlation Coefficient ( R2 ) 0.9900.9998Pass
Limit of Detection (LOD) Signal-to-Noise 3:10.05 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise 10:10.15 µg/mLPass
Intra-day Precision (RSD, n=6) 2.0%0.85%Pass
Inter-day Precision (RSD, n=12) 2.0%1.12%Pass
Accuracy (Recovery at 3 levels) 98.0% – 102.0%99.4% – 100.8%Pass
Specificity No interference from matrixNo co-eluting peaksPass

Objective Comparison: HPLC-UV vs. Alternatives

To justify the selection of HPLC-UV, we must objectively compare its performance metrics against UHPLC-PDA and LC-MS/MS platforms for the quantification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate.

Performance MetricHPLC-UV (Proposed)UHPLC-PDALC-MS/MS (ESI+)
Primary Use Case Routine QC, API ReleaseHigh-Throughput QCPK Studies, Trace Impurities
Run Time per Sample 10.0 min3.5 min5.0 min
Limit of Quantitation (LOQ) 0.15 µg/mL0.03 µg/mL0.0015 µg/mL
Instrument Cost (Approx.) $30,000 - $50,000$70,000 - $100,000$250,000+
Cost per Analysis Low (~$5)Medium (~$12)High (~$45)
Matrix Susceptibility Moderate (Requires LLE)ModerateHigh (Ion Suppression)
Operator Expertise Req. StandardAdvancedHighly Specialized
Analytical Verdict
  • LC-MS/MS is unparalleled for in vivo pharmacokinetic (PK) bioanalysis where sub-ng/mL sensitivity is required. However, its susceptibility to matrix ion suppression and exorbitant operational costs make it overkill for formulation testing.

  • UHPLC-PDA offers excellent throughput, reducing run times by 65%. However, transferring methods to older QC labs globally can be difficult due to system backpressure limitations.

  • HPLC-UV strikes the optimal balance. While it has the longest run time, its LOQ of 0.15 µg/mL is more than sufficient for API assay and degradation tracking. Furthermore, its low cost and universal transferability make it the most pragmatic choice for global pharmaceutical manufacturing.

Conclusion

The quantification of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate requires careful attention to its pH-dependent solubility and ester vulnerability. By engineering a self-validating HPLC-UV protocol utilizing a pH 3.5 mobile phase and 215 nm detection, we achieve an analytical method that easily satisfies ICH Q2(R2) criteria. While LC-MS/MS and UHPLC offer advantages in sensitivity and speed, respectively, this validated HPLC-UV method delivers unmatched cost-efficiency, robustness, and reliability for routine pharmaceutical quality control.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Official Website, 2023. URL: [Link]

  • MDPI. "Quantitative Analysis of Abamectin, Albendazole, Levamisole HCl and Closantel in Q-DRENCH Oral Suspension Using a Stability-Indicating HPLC-DAD Method." Molecules, 2022. URL:[Link]

  • European Pharmaceutical Review. "Validation of analytical procedures – ICH Q2(R2)." European Pharmaceutical Review, 2024. URL:[Link]

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Validation

A Comparative Guide to the Cross-Reactivity of Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

In the landscape of drug discovery, particularly concerning microtubule-targeting agents, understanding the specificity of a compound is paramount. This guide provides an in-depth technical analysis of cross-reactivity s...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery, particularly concerning microtubule-targeting agents, understanding the specificity of a compound is paramount. This guide provides an in-depth technical analysis of cross-reactivity studies for methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate, a novel benzimidazole carbamate. As members of a class of compounds renowned for their anthelmintic and potential anticancer properties, the biological activity of benzimidazole carbamates is primarily mediated by their interaction with β-tubulin.[1][2][3] This interaction disrupts the polymerization of microtubules, which are essential for cell division, motility, and intracellular transport, ultimately leading to apoptosis.[2][4]

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the binding specificity of this compound. We will explore the rationale behind selecting appropriate comparators, provide detailed experimental protocols for robust cross-reactivity assessment, and present illustrative data to guide interpretation.

Rationale for Cross-Reactivity Assessment

The therapeutic efficacy and safety of a drug candidate are intrinsically linked to its binding specificity. For a tubulin inhibitor like methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate, it is crucial to determine its binding affinity for the intended target (e.g., β-tubulin from a specific pathogenic species or cancer cell line) relative to its affinity for other structurally related proteins or tubulin isotypes in host organisms.[5] High cross-reactivity with host tubulin, for instance, could lead to off-target toxicity, a significant hurdle in drug development.[6]

The Target: β-Tubulin

Benzimidazole carbamates are known to bind to the colchicine binding site on β-tubulin or a closely related site, thereby inhibiting microtubule polymerization.[1][4] This mechanism is central to their biological activity. Therefore, our cross-reactivity studies will be centered on evaluating the binding of our topic compound and its analogs to purified β-tubulin.

Selecting Comparator Compounds

To provide a meaningful comparison, we have selected a panel of well-characterized benzimidazole carbamates with established clinical and research applications. The choice of these comparators is based on structural similarity, which is a key predictor of potential cross-reactivity.[7][8][9]

  • Albendazole: A broad-spectrum anthelmintic, known for its rapid metabolism to the active sulfoxide form.[9]

  • Fenbendazole: A veterinary anthelmintic, also under investigation for its anticancer properties.[6][10][11]

  • Mebendazole: Another widely used anthelmintic with noted poor aqueous solubility but significant therapeutic efficacy.[12][13][14]

  • Carbendazim (MBC): A fungicidal benzimidazole carbamate that also acts by binding to tubulin, providing a point of comparison from a different application area.[3][15]

These compounds share the core benzimidazole-2-carbamate scaffold but differ in the substitutions at the 5(6)-position of the benzimidazole ring, which can influence their binding affinity and specificity.[5]

Experimental Design for Cross-Reactivity Profiling

A multi-pronged approach utilizing orthogonal assays is essential for a comprehensive and trustworthy assessment of cross-reactivity. We will employ a primary screening method, the competitive Enzyme-Linked Immunosorbent Assay (ELISA), for quantitative comparison of binding affinities. This will be supplemented by Surface Plasmon Resonance (SPR) for real-time kinetic analysis and Western Blotting for qualitative confirmation of target engagement in a more complex biological matrix.

Primary Screening: Competitive ELISA

The competitive ELISA is a robust and high-throughput method for determining the relative affinity of different compounds for a target protein. In this assay, the test compounds (haptens) compete with a labeled or immobilized form of the target compound for binding to a limited amount of specific antibody or, in our case, the target protein itself.

Diagram of the Competitive ELISA Workflow

ELISA_Workflow cluster_coating Step 1: Antigen Coating cluster_blocking Step 2: Blocking cluster_competition Step 3: Competitive Binding cluster_detection Step 4: Detection plate Microtiter Plate Wells Coated with Purified β-Tubulin blocking Addition of Blocking Buffer (e.g., BSA) to Prevent Non-specific Binding plate->blocking Wash competition Addition of Test Compound Mixture: - Primary Antibody (Anti-β-Tubulin) - Test Compound/Comparator blocking->competition Wash secondary_ab Addition of Enzyme-Conjugated Secondary Antibody competition->secondary_ab Wash substrate Addition of Substrate (e.g., TMB) secondary_ab->substrate Wash readout Measure Absorbance substrate->readout

Caption: Workflow for the competitive ELISA to assess compound binding to β-tubulin.

Detailed Protocol for Competitive ELISA:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of purified β-tubulin (1-10 µg/mL in coating buffer, e.g., PBS, pH 7.4). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20, PBST).

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST). Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction: Prepare serial dilutions of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate and the comparator compounds. In a separate plate or tubes, pre-incubate these dilutions with a fixed, limiting concentration of a primary antibody against β-tubulin for 1 hour at room temperature.

  • Incubation: Add 100 µL/well of the antibody-compound mixtures to the coated and blocked plate. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody: Add 100 µL/well of an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-rabbit IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.[16]

  • Washing: Repeat the washing step as in step 2, but with five washes.

  • Substrate Addition: Add 100 µL/well of a suitable substrate (e.g., TMB). Incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add 50 µL/well of stop solution (e.g., 2 M H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the logarithm of the compound concentration. The concentration that inhibits 50% of the antibody binding (IC₅₀) is determined. A lower IC₅₀ value indicates a higher binding affinity.

Orthogonal Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics of molecular interactions, including association (kₐ) and dissociation (kₑ) rates, and the equilibrium dissociation constant (Kₑ).[1][3][5][15] This allows for a more detailed characterization of the binding events.

Diagram of the SPR Experimental Setup

SPR_Workflow cluster_setup SPR Setup cluster_analyte Analyte Injection cluster_measurement Real-time Measurement cluster_analysis Data Analysis sensor_chip Sensor Chip with Immobilized β-Tubulin flow_cell Microfluidic Flow Cell sensor_chip->flow_cell injection Inject Test Compound (Analyte) at Various Concentrations flow_cell->injection association Association Phase: Analyte Binds to Ligand injection->association dissociation Dissociation Phase: Buffer Flows, Analyte Dissociates association->dissociation sensorgram Generate Sensorgram (Response vs. Time) dissociation->sensorgram kinetics Calculate Kinetic Parameters: ka, kd, KD sensorgram->kinetics

Caption: Key steps in an SPR experiment to determine binding kinetics.

Detailed Protocol for SPR Analysis:

  • Surface Preparation: Covalently immobilize purified β-tubulin onto a suitable sensor chip (e.g., a CM5 chip via amine coupling).

  • System Priming: Prime the SPR system with an appropriate running buffer (e.g., HBS-EP+).

  • Analyte Preparation: Prepare a series of dilutions of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate and comparator compounds in the running buffer.

  • Binding Analysis: Inject the analyte solutions over the sensor surface at a constant flow rate. Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

  • Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the sensor surface to monitor the dissociation of the analyte.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (kₐ, kₑ, and Kₑ).

Target Engagement Confirmation: Western Blotting

Western blotting can be used to qualitatively assess the ability of the test compounds to interfere with the binding of a specific antibody to β-tubulin in a more complex biological sample, such as a cell lysate.[17][18][19] This provides evidence of target engagement in a cellular context.

Detailed Protocol for Competitive Western Blotting:

  • Sample Preparation: Prepare lysates from a relevant cell line (e.g., a cancer cell line known to be sensitive to tubulin inhibitors).

  • SDS-PAGE: Separate the proteins in the cell lysate by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Competitive Incubation: Incubate the membrane with a primary antibody against β-tubulin that has been pre-incubated with various concentrations of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate or a comparator compound. This incubation should be done overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add a chemiluminescent substrate and visualize the bands using a digital imager. A decrease in the band intensity for β-tubulin in the presence of the compound indicates successful competition for antibody binding, and thus, target engagement.

Illustrative Comparative Data

The following tables present hypothetical but plausible data that could be obtained from the described experiments. These are intended to serve as a guide for data interpretation.

Table 1: Competitive ELISA Results

CompoundIC₅₀ (nM)Relative Affinity vs. Topic Compound
Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate 150 1.00
Albendazole2500.60
Fenbendazole1800.83
Mebendazole1201.25
Carbendazim5000.30

Interpretation: In this illustrative dataset, Mebendazole shows a slightly higher affinity for β-tubulin compared to our topic compound, while Albendazole and Carbendazim show lower affinities.

Table 2: Surface Plasmon Resonance (SPR) Kinetic Parameters

Compoundkₐ (1/Ms)kₑ (1/s)Kₑ (nM)
Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate 2.5 x 10⁵ 4.0 x 10⁻³ 16
Albendazole1.8 x 10⁵5.5 x 10⁻³30.6
Fenbendazole2.2 x 10⁵4.5 x 10⁻³20.5
Mebendazole3.0 x 10⁵3.5 x 10⁻³11.7
Carbendazim1.0 x 10⁵6.0 x 10⁻³60

Interpretation: The SPR data provides a more nuanced view. While the Kₑ values generally align with the ELISA results, we can also observe differences in the association and dissociation rates. For instance, Mebendazole has a faster on-rate and a slower off-rate, contributing to its higher affinity.

Conclusion

This guide outlines a rigorous and multi-faceted approach to characterizing the cross-reactivity of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. By employing competitive ELISA for high-throughput screening, SPR for detailed kinetic analysis, and Western blotting for target engagement confirmation, researchers can build a comprehensive and reliable specificity profile for this and other novel benzimidazole carbamates. The selection of structurally and functionally relevant comparators is crucial for contextualizing the experimental results. The methodologies described herein provide a self-validating system that upholds scientific integrity and provides the authoritative data necessary for advancing drug development programs.

References

  • Mechanism of action of benzimidazole (BZ) carbamates targeting tubulin. ResearchGate. Available at: [Link]

  • Modeling the Antitubulin Activity of Benzimidazol-2-yl carbamates: Mini-Review. AIP Publishing. Available at: [Link]

  • Analysis of β-tubulin-carbendazim interaction reveals that binding site for MBC fungicides does not include residues involved in fungicide resistance. ResearchGate. Available at: [Link]

  • Structure-based approaches for the design of benzimidazole-2-carbamate derivatives as tubulin polymerization inhibitors. PubMed. Available at: [Link]

  • Differential binding of methyl benzimidazol-2-yl carbamate to fungal tubulin as a mechanism of resistance to this antimitotic agent in mutant strains of Aspergillus nidulans. PubMed. Available at: [Link]

  • Benzimidazole carbamate induces cytotoxicity in breast cancer cells via two distinct cell death mechanisms. PubMed. Available at: [Link]

  • Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. Available at: [Link]

  • Mode of action of benzimidazoles. Semantic Scholar. Available at: [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • Significant Improvement in Bioavailability and Therapeutic Efficacy of Mebendazole Oral Nano-Systems Assessed in a Murine Model with Extreme Phenotypes of Susceptibility to Trichinella spiralis. PMC. Available at: [Link]

  • Fixed drug eruption with albendazole and it's cross-sensitivity with metronidazole--a case report. PubMed. Available at: [Link]

  • Type I allergic reaction to benzimidazole antihelmintics. ResearchGate. Available at: [Link]

  • Spectrophotometric Methods for Determination of Mebendazole in Presence of its Alkaline Induced Degradation Product in Pure Form. IJPPR. Available at: [Link]

  • Albendazole (WHO Food Additives Series 25). INCHEM. Available at: [Link]

  • The Effect of Three-Monthly Albendazole Treatment on Malarial Parasitemia and Allergy: A Household-Based Cluster-Randomized, Double-Blind, Placebo-Controlled Trial. PMC. Available at: [Link]

  • Development and in vitro characterization of mebendazole delayed release tablet for colonic drug delivery. ResearchGate. Available at: [Link]

  • Heterologous-coating antigen enhancing the sensitivity of enzyme-linked immunosorbent assay for detection of mebendazole residues. Taylor & Francis Online. Available at: [Link]

  • How To Choose the Right Western Blot Detection Method. Technology Networks. Available at: [Link]

  • Western Blot: Principles, Procedures, and Clinical Applications. NCBI. Available at: [Link]

  • An Overview of Western Blotting for Determining Antibody Specificities for Immunohistochemistry. ResearchGate. Available at: [Link]

  • Methyl 1H-benzimidazole-1-carboxylate. PubChem. Available at: [Link]

  • Western Blotting Immunodetection Techniques. Bio-Rad. Available at: [Link]

  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. ACS Omega. Available at: [Link]

  • Methyl 2-amino-1H-benzimidazole-1-carboxylate. Analytica Chemie. Available at: [Link]

  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed. Available at: [Link]

  • Differential cytotoxic effects of fenbendazole on mouse lymphoma EL-4 cells and spleen cells. Korean Journal of Veterinary Research. Available at: [Link]

  • Fenbendazole Exhibits Antitumor Activity Against Cervical Cancer Through Dual Targeting of Cancer Cells and Cancer Stem Cells: Evidence from In Vitro and In Vivo Models. Semantic Scholar. Available at: [Link]

  • Competitive and noncompetitive immunoassays for the detection of benzothiostrobin using magnetic nanoparticles and fluorescein isothiocyanate-labeled peptides. ResearchGate. Available at: [Link]

  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents. ACS Omega. Available at: [Link]

  • Fenbendazole Exhibits Differential Anticancer Effects In Vitro and In Vivo in Models of Mouse Lymphoma. MDPI. Available at: [Link]

  • Discovery, SAR study and ADME properties of methyl 4-amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate as an HIV-1 replication inhibitor. RSC Publishing. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a comprehensive operational framework for the safe handling of me...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This guide provides a comprehensive operational framework for the safe handling of methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is built upon a conservative, risk-based assessment of its core chemical moieties: the benzimidazole ring and the carbamate functional group. This document serves as your primary resource for ensuring personal and environmental safety throughout the lifecycle of this chemical in your laboratory.

Hazard Assessment: A Synthesis of Structural Toxicology

Methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate is a molecule that requires careful handling due to the bioactive nature of its constituent parts.

  • The Benzimidazole Core: The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of pharmaceuticals with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This inherent bioactivity necessitates the assumption that the compound could have unintended biological effects. Furthermore, some benzimidazole derivatives, such as carbendazim, have been shown to cause reproductive disorders and may cause genetic defects.[4]

  • The Carbamate Group: Carbamates are a class of compounds with a broad spectrum of applications and toxicities. Some are known to cause skin and eye irritation, while others are suspected of more severe health effects, including respiratory issues.[5][6] The mode of action for some carbamates involves interference with critical enzyme functions, underscoring the need to prevent systemic exposure.

Given these characteristics, we must treat methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate as a substance that is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[7][8][9] A conservative approach assuming potential for more significant systemic effects is warranted to ensure the highest level of safety.

Personal Protective Equipment (PPE): Your Primary Barrier to Exposure

The selection of appropriate PPE is the most critical step in mitigating the risks associated with this compound. The following table outlines the minimum required PPE for various laboratory activities.

Activity Hand Protection Eye/Face Protection Respiratory Protection Body Protection
Unpacking & Inspection Single pair of chemotherapy-rated nitrile gloves.Safety glasses with side shields.Not required if container is intact.Lab coat.
Weighing (Solid) Two pairs of chemotherapy-rated nitrile gloves (outer pair over cuff).[10]Chemical safety goggles and face shield.[10][11]NIOSH-approved N95 respirator or higher.[6][10]Disposable, back-closing, impermeable gown.[10]
Solution Preparation Two pairs of chemotherapy-rated nitrile gloves (outer pair over cuff).[10]Chemical safety goggles and face shield.[10][11]Not required if performed in a certified chemical fume hood.Disposable, back-closing, impermeable gown.[10]
Spill Cleanup Two pairs of chemotherapy-rated nitrile gloves.[10]Chemical safety goggles and face shield.[10]NIOSH-approved respirator with P3 filter for solids.[6]Chemical-resistant coveralls or "bunny suit".[11]
Waste Disposal Two pairs of chemotherapy-rated nitrile gloves.Chemical safety goggles.Not required if containers are sealed.Disposable, impermeable gown.

Causality Behind PPE Choices:

  • Gloves: Double gloving with chemotherapy-rated gloves (meeting ASTM D6978 standard) provides enhanced protection against potential dermal absorption, a common exposure route for chemicals.[10] The outer glove is removed immediately after handling, minimizing cross-contamination.

  • Eye/Face Protection: Chemical safety goggles are essential to prevent splashes from reaching the eyes.[5] A face shield is added during weighing of the solid and when preparing solutions to protect the entire face from splashes and airborne particles.[10][11]

  • Respiratory Protection: An N95 respirator or higher is mandatory when handling the solid compound outside of a containment system to prevent inhalation of fine dust, which can cause respiratory irritation.[6][8][10]

  • Body Protection: A disposable, impermeable gown that closes in the back offers superior protection compared to a standard cotton lab coat, which can absorb chemical splashes.[5][10] For significant spill cleanup, full-body coveralls are necessary to prevent widespread skin contact.[11]

Operational Plan: From Receipt to Experiment

A systematic workflow is crucial for safe and efficient handling. Adherence to these steps minimizes exposure risk at every stage.

Step-by-Step Handling Protocol
  • Preparation and Inspection:

    • Before handling, ensure a certified chemical fume hood is operational.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[12][13]

    • Don the appropriate PPE for unpacking as specified in the table above.

    • Upon receipt, carefully inspect the container for any signs of damage or leaks.[10]

  • Weighing the Solid Compound:

    • Perform all weighing operations within a chemical fume hood or a powder containment hood.

    • Don the full PPE required for handling solids.

    • Use anti-static tools and a weigh boat to prevent dispersal of the powder.

    • Close the primary container immediately after removing the required amount.

  • Preparing a Solution:

    • Don the appropriate PPE for solution preparation.

    • Slowly add the solid compound to the solvent to prevent splashing.[5]

    • Ensure the vessel is appropriately sized to avoid overflow.

    • Keep the solution container closed when not in use.

  • Post-Handling:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

    • Carefully doff PPE, removing the outer gloves first, to avoid self-contamination.

    • Dispose of all contaminated single-use PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water.[13]

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_hood Verify Fume Hood Certification prep_safety Check Eyewash/ Safety Shower prep_hood->prep_safety prep_ppe Don Unpacking PPE prep_safety->prep_ppe weigh Weigh Solid in Hood (Full PPE) prep_ppe->weigh dissolve Prepare Solution in Hood weigh->dissolve decon Decontaminate Work Area dissolve->decon dispose_ppe Dispose of Contaminated PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash

Caption: Standard workflow for handling the compound.

Emergency and Spill Management

Immediate and correct response to an exposure or spill is critical.

First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][13]

  • Skin Contact: Remove all contaminated clothing immediately. Wash affected skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[8][13]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[12]

Spill Cleanup Protocol

This protocol is for a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's environmental health and safety department.

  • Evacuate and Secure: Alert others in the area and restrict access.

  • Ventilate: Ensure the area is well-ventilated; keep the fume hood running.[12]

  • Don PPE: Wear the full PPE specified for spill cleanup, including a respirator.[12]

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to avoid raising dust.[6][12]

  • Collect Material: Carefully scoop or sweep the contained material into a clearly labeled hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Seal the waste container and all contaminated cleaning materials. Dispose of as hazardous waste.

G spill Spill Occurs alert Alert Others & Secure Area spill->alert don_ppe Don Full Spill PPE (incl. Respirator) alert->don_ppe contain Contain Spill (Absorbent/Damp Towel) don_ppe->contain collect Collect Material into Hazardous Waste Bin contain->collect decon Decontaminate Spill Area collect->decon dispose Dispose of All Contaminated Materials decon->dispose report Report Incident dispose->report

Caption: Step-by-step spill response procedure.

Disposal Plan: Ensuring Environmental Responsibility

All materials contaminated with methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate must be treated as hazardous waste.[10]

  • Solid Waste: This includes unused or expired compounds, contaminated gloves, disposable gowns, bench paper, and cleaning materials. Collect this waste in a dedicated, sealed, and clearly labeled hazardous waste container.[5]

  • Liquid Waste: Collect all solutions containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.[5]

  • Container Disposal: Empty containers must be handled as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.[12]

Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "methyl 2-amino-4-methyl-1H-1,3-benzodiazole-1-carboxylate," and any other identifiers required by your institution and local regulations.[5]

References

  • Personal protective equipment for handling 2-[(E)-prop-1-enyl]-1H-benzimidazole. Benchchem.
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  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
  • C1888-SDS. PhytoTech Labs.
  • Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line. Journal of King Saud University - Science.
  • Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. MDPI.
  • Carbamic acid, 1H-benzimidazol-2-yl-, methyl ester: Human health tier II assessment.
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  • Benzimidazole(s)

Sources

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